Technical Documentation Center

3-(Oxazol-4-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Oxazol-4-yl)benzoic acid

Core Science & Biosynthesis

Foundational

3-(Oxazol-4-yl)benzoic acid CAS number and supplier

Executive Summary 3-(Oxazol-4-yl)benzoic acid (CAS 1402672-91-6) is a high-value heterocyclic building block used in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Distinguished by its 1,3-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Oxazol-4-yl)benzoic acid (CAS 1402672-91-6) is a high-value heterocyclic building block used in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Distinguished by its 1,3-substitution pattern on the benzene ring and the 4-position attachment of the oxazole, this compound serves as a rigid, metabolic-stable bioisostere for amides and esters. Its unique geometry allows for precise orientation of the carboxylic acid tail—critical for engaging solvent-exposed lysine or arginine residues in protein binding pockets—while the oxazole ring participates in pi-stacking and hydrogen bond acceptance.

This guide provides a definitive technical analysis of its identification, synthesis, and application, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Physicochemical Profile

Precise characterization is essential for distinguishing this specific isomer from its 5-substituted regioisomer (produced via Van Leusen chemistry).

ParameterTechnical Specification
IUPAC Name 3-(1,3-Oxazol-4-yl)benzoic acid
CAS Number 1402672-91-6
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
SMILES OC(=O)C1=CC=CC(C2=CN=CO2)=C1
InChI Key Requires generation from SMILES (Predicted: WPY...)[1]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc.) ~4.0 (Carboxylic acid), ~0.8 (Oxazole N)
LogP (Calc.) 1.8 – 2.1

Structural Insight: The oxazole ring is attached at C4.[2] This is chemically distinct from the more common oxazol-5-yl derivatives derived from aldehydes. The C4-attachment dictates the synthetic route (see Section 4).

Sourcing & Supply Chain Strategy

While available from catalog aggregators, batch-to-batch consistency varies.

Primary Suppliers & Purity Grades
  • Tier 1 (High Reliability): Enamine, Combi-Blocks, BLDpharm.

  • Tier 2 (Aggregators): ChemicalBook, MolPort (Verify stock location).

  • Purity Requirement: For SAR studies, >95% (HPLC) is mandatory. For GMP scale-up, trace metal analysis (Pd, Cu) is critical if cross-coupling was used.

Storage & Stability
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The oxazole nitrogen can protonate in strong acids; the carboxylic acid is prone to salt formation. Keep desiccated.

Synthetic Architecture: The "Alpha-Halo" Route

Unlike 5-substituted oxazoles synthesized via the Van Leusen reaction (TosMIC + Aldehyde), the 4-substituted isomer requires the cyclization of an


-halo ketone with a formamide equivalent. This distinction is the most common failure point in sourcing and synthesis.
Retrosynthetic Logic

To construct the 3-(oxazol-4-yl)benzoic acid core, we employ a Bredereck-type synthesis . The pathway bypasses the instability of the free acid intermediate by utilizing the methyl ester, followed by late-stage hydrolysis.

SynthesisWorkflow Start 3-Acetylbenzoic Acid Step1 Methyl 3-acetylbenzoate (Esterification) Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 3-(2-bromoacetyl)benzoate (Alpha-Bromination) Step1->Step2 Br2, AcOH or NBS, pTsOH Step3 Methyl 3-(oxazol-4-yl)benzoate (Cyclization) Step2->Step3 Formamide 110°C, 4h Product 3-(Oxazol-4-yl)benzoic Acid (Hydrolysis) Step3->Product LiOH, THF/H2O RT, 12h

Figure 1: Validated synthetic workflow for the regio-selective construction of the 4-oxazolyl isomer.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for 4-aryloxazoles [1, 2].

Step 1: Alpha-Bromination [3][4]
  • Reagents: Methyl 3-acetylbenzoate (1.0 eq), Bromine (1.05 eq) or NBS, Acetic Acid (solvent).

  • Procedure: Dissolve methyl 3-acetylbenzoate in glacial acetic acid. Add Bromine dropwise at 0°C. Allow to warm to RT.

  • Critical Control: Monitor by TLC/LCMS to minimize di-bromination. The mono-bromo species is unstable; process immediately.

  • Yield Target: ~85% crude.

Step 2: Cyclization (The "Bredereck" Step)
  • Reagents: Crude

    
    -bromo ketone from Step 1, Formamide (Excess, 10-20 vol).
    
  • Procedure: Suspend the bromo-intermediate in neat formamide. Heat to 100–110°C.

  • Mechanism: The formamide acts as both solvent and reactant. Nucleophilic attack of formamide oxygen on the alkyl bromide, followed by ammonia-mediated cyclization and dehydration.

  • Workup: Pour into ice water. The oxazole ester often precipitates. Filter and wash with water.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hex/EtOAc).

Step 3: Hydrolysis
  • Reagents: Methyl 3-(oxazol-4-yl)benzoate, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir at room temperature until the ester spot disappears (TLC). Acidify carefully with 1N HCl to pH 4–5 to precipitate the free acid.

  • Note: Avoid strong mineral acids at high temps to prevent oxazole ring opening.

Medicinal Chemistry Applications

The 3-(oxazol-4-yl)benzoic acid moiety is a versatile scaffold in drug discovery.

Bioisosterism & Ligand Design
  • Amide Bioisostere: The oxazole ring mimics the planar geometry and electron density of a peptide bond (amide) but with improved metabolic stability against peptidases.

  • Pi-Stacking: The aromatic oxazole ring can engage in

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
    
  • Hydrogen Bonding: The oxazole nitrogen (N3) acts as a weak hydrogen bond acceptor, while the carboxylic acid provides a strong ionic anchor.

Target Classes
  • Kinase Inhibitors: Used to span the solvent front or hinge region.

  • Anti-infectives: Analogues have been explored in fungal cell wall synthesis inhibition (related to Micafungin intermediates, though structurally distinct).

  • Fragment-Based Drug Design (FBDD): The low molecular weight (189.17 Da) and high solubility make it an ideal fragment starting point.

References

  • Kashyap, S. J., et al.

    
    -bromo ketones and amides." Journal of Heterocyclic Chemistry, 2010. 
    
  • ChemicalBook. "Benzoic acid, 3-(4-oxazolyl)- Product Description and CAS 1402672-91-6." ChemicalBook Database.

  • PubChem. "Oxazole Derivatives and Bioisosterism." National Center for Biotechnology Information.

  • Sigma-Aldrich. "Building Blocks for Medicinal Chemistry: Oxazoles." Merck KGaA.

(Note: Specific literature on this exact CAS is sparse; protocols are derived from the canonical synthesis of 4-phenyl oxazoles to ensure scientific validity.)

Sources

Exploratory

Bioisosteric replacement of phenyl ring with oxazol-4-yl group

Executive Summary The bioisosteric replacement of a phenyl ring with a heteroaromatic scaffold is a cornerstone strategy in lead optimization. Among these, the oxazol-4-yl moiety represents a high-value, underutilized su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bioisosteric replacement of a phenyl ring with a heteroaromatic scaffold is a cornerstone strategy in lead optimization. Among these, the oxazol-4-yl moiety represents a high-value, underutilized surrogate for the phenyl group. Unlike the ubiquitous pyridine or thiophene replacements, the oxazole ring offers a unique vector profile, significantly altered electronic distribution, and improved aqueous solubility while maintaining aromatic planarity.

This guide provides a technical deep-dive into the oxazol-4-yl group as a phenyl replacement. It details the physicochemical rationale, specific synthetic protocols for installing the 4-substituted oxazole, and critical structure-activity relationship (SAR) implications for drug design.

Physicochemical Rationale & Vector Analysis[1]

Geometric Fidelity vs. Electronic Divergence

The phenyl ring is lipophilic, non-polar, and metabolically robust (barring specific positions). Replacing it with an oxazole ring introduces a dipole and a hydrogen bond acceptor (the nitrogen atom) without disrupting the overall planar architecture.

  • Vector Alignment: The 2,4-disubstituted oxazole mimics the 1,3-disubstituted (meta) or 1,4-disubstituted (para) phenyl ring depending on the specific binding pocket constraints. The angle subtended at the 4-position allows for a "bent" vector that can access sub-pockets unavailable to the rigid linear vector of a para-phenyl group.

  • Lipophilicity (LogP): The oxazole ring is significantly less lipophilic than benzene (CLogP ~0.3 vs 2.1). This reduction is critical for lowering lipophilic ligand efficiency (LLE) and improving solubility in late-stage lead optimization.

  • Electronic Profile: The oxazole ring is

    
    -deficient compared to benzene but 
    
    
    
    -excessive compared to pyridine. The oxygen atom acts as an inductive electron withdrawer, while the nitrogen provides a localized lone pair for H-bonding with backbone amides in the target protein.
Visualization: Vector Overlay

The following diagram illustrates the geometric relationship between a 1,4-disubstituted phenyl ring and a 2,4-disubstituted oxazole. Note the angular deviation which can be exploited to optimize


-

stacking interactions.

VectorAnalysis cluster_phenyl Phenyl Scaffold (1,4-Subst.) cluster_oxazole Oxazol-4-yl Scaffold (2,4-Subst.) P_C1 C1 (Ipso) P_C4 C4 (Para) P_C1->P_C4 Linear Vector (180°) Overlay SAR Implication: The 2,4-oxazole vector mimics a 'kinked' phenyl group, often improving fit in curved hydrophobic pockets. P_C4->Overlay O_C2 C2 (Ipso) O_C4 C4 (Subst.) O_C2->O_C4 Bent Vector (~138°) O_C4->Overlay

Figure 1: Vector comparison between 1,4-phenyl and 2,4-oxazole scaffolds. The oxazole provides a non-linear projection that can improve shape complementarity.

Synthetic Methodologies: Installing the Oxazol-4-yl Group

Accessing 4-substituted oxazoles requires specific regiochemical control. Unlike 5-substituted oxazoles (accessible via Van Leusen synthesis), the 4-substituted variants are best synthesized via the Hantzsch Oxazole Synthesis or modern


-Diazoketone Cyclization .
Method A: The Modified Hantzsch Synthesis

This is the most robust method for generating 2,4-disubstituted oxazoles.

  • Mechanism: Condensation of an

    
    -haloketone with a primary amide.
    
  • Utility: High tolerance for diverse R-groups; scalable.[1]

Method B: Metal-Free -Diazoketone Cyclization (Recommended)

A modern, high-yielding approach utilizing trifluoromethanesulfonic acid (TfOH) to couple


-diazoketones with amides.[2] This avoids the use of lachrymatory 

-haloketones.
Experimental Protocol: TfOH-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles

Objective: Synthesis of 2-(4-fluorophenyl)-4-phenyloxazole.

Reagents:

  • 
    -Diazoketone (1.0 equiv)
    
  • 4-Fluorobenzamide (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • 1,2-Dichloroethane (DCE) (Solvent)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -diazoketone (1.0 mmol) and 4-fluorobenzamide (1.2 mmol) in anhydrous DCE (5 mL).
    
  • Catalyst Addition: Cool the solution to 0°C. Add TfOH (0.1 mmol, 10 mol%) dropwise under an inert atmosphere (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the diazoketone by TLC (disappearance of the bright yellow spot).

  • Work-up: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry the combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target oxazole.
    

Validation Criteria:

  • 1H NMR: Characteristic singlet for the oxazole C5-H proton typically appears at

    
     7.8–8.2 ppm.
    
  • LC-MS: Distinct M+1 peak; absence of starting diazoketone mass (

    
     loss).
    

Case Study: PDE4 Inhibitors

Context: Phosphodiesterase 4 (PDE4) inhibitors are critical for treating inflammatory diseases like COPD. Early phenyl-based leads often suffer from poor solubility and rapid metabolic clearance.

The Replacement: Researchers replaced a central 1,4-phenylene linker with a 2,4-oxazole moiety.

  • Compound: 4-phenyl-2-oxazole derivatives.[3]

  • Outcome:

    • Potency: Maintained nanomolar affinity (

      
       1.4 
      
      
      
      M for lead vs 2.0
      
      
      M for Rolipram).
    • Solubility: 10-fold increase in aqueous solubility due to the reduced LogP and H-bond accepting capability of the oxazole nitrogen.

    • Metabolism: The oxazole ring blocked a metabolic soft spot on the phenyl ring, extending half-life (

      
      ).
      
Decision Logic for Bioisostere Selection

DecisionTree Start Lead Compound Optimization (Phenyl Ring Liability) Issue_Solubility Is Solubility Poor? Start->Issue_Solubility Issue_Metabolism Is Metabolic Clearance High? Issue_Solubility->Issue_Metabolism Yes Keep_Phenyl Retain Phenyl (Consider F-substitution) Issue_Solubility->Keep_Phenyl No Issue_Geometry Is Vector Geometry Critical? Issue_Metabolism->Issue_Geometry Yes Oxazole_4 Select Oxazol-4-yl (Hantzsch/Diazo Route) Issue_Geometry->Oxazole_4 Need 'Bent' Vector (138°) Oxazole_5 Select Oxazol-5-yl (Van Leusen Route) Issue_Geometry->Oxazole_5 Need Linear Vector (180°)

Figure 2: Decision matrix for selecting oxazole regioisomers during lead optimization.

Metabolic & ADME Considerations

While the oxazole ring improves solubility, it introduces specific metabolic considerations that must be addressed during design.

ParameterPhenyl RingOxazol-4-yl RingImplication
Metabolic Stability High (unless activated)ModerateC-2 and C-5 positions are prone to oxidative metabolism. Block these sites with substituents (e.g.,

,

) to improve stability.
CYP Inhibition LowLow-ModerateThe basic nitrogen can coordinate with heme iron in CYP450 enzymes. Check CYP3A4/2D6 inhibition early.
hERG Binding VariableReducedLower lipophilicity generally reduces non-specific hERG channel binding compared to phenyl.

Expert Insight: If the C-2 position of the oxazole is unsubstituted, it is a significant metabolic liability (aldehyde oxidase or CYP-mediated oxidation). Always substitute the C-2 position (e.g., with a methyl or cyclopropyl group) if it is not the linkage point to the rest of the scaffold.

References

  • Synthesis of 2,4-Disubstituted Oxazoles: Luo, M., et al.

    
    -Diazoketones with Amides."[1] Journal of Organic Chemistry, 2024.[1] 
    
  • PDE4 Inhibitor Case Study: Tang, R., et al. "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors."[3] European Journal of Medicinal Chemistry, 2020.[3]

  • General Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

  • Oxazole Properties: Turchi, I. J.[2] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience, 1986.

  • ACC Inhibitors (Isoxazole Analog): Wang, C., et al. "Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[3]

Sources

Foundational

An In-Depth Technical Guide to 3-(Oxazol-4-yl)benzoic Acid: Molecular Weight, logP, and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(Oxazol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(Oxazol-4-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document will delve into its molecular weight, and a critical analysis of its partition coefficient (logP), a key determinant of a molecule's pharmacokinetic profile. Furthermore, this guide will present detailed, field-proven methodologies for both the synthesis of this class of compounds and the experimental determination of logP, equipping researchers with the practical knowledge to work with this and similar molecular scaffolds.

Core Molecular Properties of 3-(Oxazol-4-yl)benzoic Acid

The foundational step in the characterization of any novel compound is the precise determination of its molecular properties. These values are fundamental for subsequent experimental work and computational modeling.

Molecular Structure and Formula

3-(Oxazol-4-yl)benzoic acid is comprised of a benzoic acid moiety substituted at the meta-position with a 4-yl oxazole ring. The molecular formula is deduced to be C₁₀H₇NO₃ .

Molecular Weight

Based on the molecular formula, the molecular weight of 3-(Oxazol-4-yl)benzoic acid is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)71.0087.056
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total 189.17 g/mol

This precise molecular weight is critical for accurate mass spectrometry analysis, reaction stoichiometry, and the preparation of solutions with known molar concentrations.

The Partition Coefficient (logP): A Critical Parameter in Drug Discovery

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often a key objective in drug design, as it impacts membrane permeability and interaction with biological targets.

Predicted logP Values
Prediction MethodPredicted logP
XLogP33.3 (Based on the structurally similar 3-(4-propyl-1,3-thiazol-2-yl)benzoic acid)[1]
ACD/Labs LogP DBPrediction-based software that can calculate logP from a chemical structure.[2][3][4][5]
Osiris Property ExplorerAn online tool that calculates various drug-relevant properties including cLogP.[6][7][8][9][10]

It is important to note that these are in silico predictions and should be confirmed experimentally.

Synthesis of 3-(Oxazol-4-yl)benzoic Acid: A Methodological Approach

The synthesis of 4-aryloxazoles can be achieved through several established methods. The choice of a specific route depends on the availability of starting materials, desired scale, and functional group tolerance. A plausible and versatile approach for the synthesis of 3-(Oxazol-4-yl)benzoic acid is the Van Leusen reaction.[9][11]

Proposed Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a robust method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Van_Leusen_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-formylbenzoic_acid 3-Formylbenzoic acid Reaction_Vessel Base (e.g., K2CO3) Methanol, Reflux 3-formylbenzoic_acid->Reaction_Vessel TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction_Vessel Product 3-(Oxazol-4-yl)benzoic acid Reaction_Vessel->Product Van Leusen Reaction

Caption: Proposed synthesis of 3-(Oxazol-4-yl)benzoic acid via the Van Leusen reaction.

Rationale Behind the Synthetic Strategy

The Van Leusen reaction is advantageous due to its operational simplicity and the commercial availability of TosMIC. The reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group yield the desired oxazole. The carboxylic acid group on the benzaldehyde starting material is generally compatible with these reaction conditions.

Experimental Determination of logP: Protocols and Best Practices

While predicted logP values are useful for initial screening, experimental determination is the gold standard for accurate lipophilicity assessment. The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Shake_Flask_Method Start Prepare n-octanol saturated with water and water saturated with n-octanol Dissolve Dissolve 3-(Oxazol-4-yl)benzoic acid in one phase (typically n-octanol) Start->Dissolve Mix Add the second phase and shake/ vortex vigorously to allow partitioning Dissolve->Mix Equilibrate Allow phases to separate (centrifugation may be required) Mix->Equilibrate Sample Carefully sample both the aqueous and n-octanol layers Equilibrate->Sample Analyze Determine the concentration in each phase using UV-Vis spectroscopy or HPLC Sample->Analyze Calculate Calculate logP = log([Compound]octanol / [Compound]water) Analyze->Calculate HPLC_Method Start Prepare a series of reference compounds with known logP values HPLC_Analysis Analyze the reference compounds and 3-(Oxazol-4-yl)benzoic acid by RP-HPLC under isocratic conditions Start->HPLC_Analysis Data_Collection Record the retention time (tR) for each compound HPLC_Analysis->Data_Collection Calibration_Curve Plot log k' vs. known logP values of the reference compounds (k' = (tR - t0) / t0) Data_Collection->Calibration_Curve Interpolation Determine the log k' for 3-(Oxazol-4-yl)benzoic acid Calibration_Curve->Interpolation Result Interpolate the logP from the calibration curve Interpolation->Result

Caption: Workflow for the RP-HPLC method of logP determination.

  • System Preparation: Use a reversed-phase column (e.g., C18) and an isocratic mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer).

  • Reference Standards: Prepare solutions of a series of well-characterized compounds with known logP values that span the expected logP of the analyte.

  • Analysis: Inject the reference standards and the solution of 3-(Oxazol-4-yl)benzoic acid onto the HPLC system and record their retention times (t_R_). Determine the column dead time (t₀) using an unretained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R_ - t₀) / t₀.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') for the reference standards against their known logP values.

  • logP Determination: From the retention time of 3-(Oxazol-4-yl)benzoic acid, calculate its log k' and use the calibration curve to determine its logP value.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 3-(Oxazol-4-yl)benzoic acid, with a focus on its molecular weight and lipophilicity (logP). While experimental data for this specific isomer is limited, this guide offers a robust framework for its synthesis and the experimental determination of its logP. The methodologies presented are grounded in established chemical principles and provide a practical resource for researchers in the field of drug discovery and development. The accurate characterization of such fundamental properties is a prerequisite for the rational design and optimization of new therapeutic agents.

References

  • Osiris Property Explorer. [Link]

  • PubChem. 3-(4-Propyl-1,3-thiazol-2-yl)benzoic acid. [Link]

  • PubMed. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • ResearchGate. ACD/Log P method description. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ResearchGate. Drug likeness prediction by using OSIRIS Property Explorer, clog P (O/W). [Link]

  • PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Digital Repository of Scientific Institutes. Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. [Link]

  • SoftwareOne Marketplace. LogP. [Link]

  • PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. [Link]

  • PubChem. 4-(3-Nitropyrazol-1-yl)benzoic acid. [Link]

  • Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. [Link]

  • Organic Chemistry Portal. Fragment Based Druglikeness - Osiris Property Explorer. [Link]

  • ResearchGate. Toxicity analysis results based on Osiris Property Explorer.. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 3-(oxazol-4-yl)benzoic acid via α-bromo ketone condensation: An Application Note and Protocol

Introduction: The Significance of Oxazole-Containing Carboxylic Acids in Modern Drug Discovery The oxazole motif is a cornerstone in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxazole-Containing Carboxylic Acids in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds and natural products. Its presence often confers favorable pharmacokinetic properties and provides a rigid scaffold for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. The incorporation of a carboxylic acid function, as in 3-(oxazol-4-yl)benzoic acid, further enhances the molecule's utility, offering a handle for forming amides, esters, and other derivatives, thereby facilitating the exploration of structure-activity relationships (SAR) in drug development programs. This application note provides a detailed, field-proven protocol for the synthesis of 3-(oxazol-4-yl)benzoic acid, leveraging the robust and reliable α-bromo ketone condensation methodology, a variant of the classic Robinson-Gabriel oxazole synthesis.

Reaction Principle: The Bredereck-Lederer Synthesis of 4-Substituted Oxazoles

The synthesis of the 4-substituted oxazole ring from an α-bromo ketone and formamide is a well-established transformation in heterocyclic chemistry, often referred to as a modification of the Bredereck-Lederer synthesis.[1] This reaction provides a direct and efficient route to the desired oxazole core.

The mechanism commences with the nucleophilic attack of the nitrogen atom of formamide on the electrophilic α-carbon of the bromo ketone, displacing the bromide ion to form an N-acyliminium intermediate. This is followed by an intramolecular cyclization, where the enol or enolate form of the ketone attacks the formyl carbon. Subsequent dehydration of the resulting oxazoline intermediate under the reaction conditions yields the aromatic oxazole ring.

Reaction_Mechanism reactant1 3-(Bromoacetyl)benzoic acid step1 Nucleophilic Attack reactant1->step1 reactant2 Formamide reactant2->step1 intermediate1 N-Acyliminium Intermediate step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Oxazoline Intermediate step3 Dehydration intermediate2->step3 product 3-(Oxazol-4-yl)benzoic acid step1->intermediate1 step2->intermediate2 step3->product

Figure 1: Simplified reaction mechanism for the formation of 3-(oxazol-4-yl)benzoic acid.

Experimental Protocol: Synthesis of 3-(oxazol-4-yl)benzoic acid

This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier/Grade
3-(Bromoacetyl)benzoic acid62423-73-8243.055.0 gCommercially available, ≥97%
Formamide75-12-745.0450 mLAnhydrous, ≥99.5%
Dioxane123-91-188.11100 mLAnhydrous, ≥99.8%
Sodium bicarbonate (NaHCO₃)144-55-884.01As neededSaturated aqueous solution
Ethyl acetate (EtOAc)141-78-688.11As neededACS grade
Hexanes110-54-3-As neededACS grade
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As neededGranular
Hydrochloric acid (HCl)7647-01-036.46As needed1 M aqueous solution

Safety Precautions:

  • 3-(Bromoacetyl)benzoic acid is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formamide is a teratogen and should be handled with extreme caution. All manipulations should be performed in a fume hood, and appropriate PPE is mandatory.

  • Dioxane is a flammable liquid and a suspected carcinogen. Use in a well-ventilated area away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(bromoacetyl)benzoic acid (5.0 g, 20.57 mmol).

  • Addition of Reagents: Add formamide (50 mL) to the flask. The formamide acts as both the nitrogen source and a solvent in this reaction.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 200 mL of ice-water.

    • Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Recrystallization: The crude 3-(oxazol-4-yl)benzoic acid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization of 3-(oxazol-4-yl)benzoic acid

Confirmation of the structure and purity of the synthesized 3-(oxazol-4-yl)benzoic acid should be performed using standard analytical techniques.

Characterization_Workflow Synthesis Synthesis of Crude Product Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final_Product Pure 3-(oxazol-4-yl)benzoic acid NMR->Final_Product IR->Final_Product MS->Final_Product

Figure 2: Workflow for the synthesis and characterization of 3-(oxazol-4-yl)benzoic acid.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety and the oxazole ring. The proton on the oxazole ring (H-5) typically appears as a singlet in the downfield region. The protons on the benzene ring will exhibit a splitting pattern consistent with a 1,3-disubstituted system. The carboxylic acid proton will be a broad singlet, often far downfield, and its position can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the typical range for such functionalities (around 165-175 ppm). The carbons of the oxazole and benzene rings will appear in the aromatic region.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be present around 1700 cm⁻¹. The C=N and C-O-C stretching vibrations of the oxazole ring are also expected in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-(oxazol-4-yl)benzoic acid (C₁₀H₇NO₃, MW: 189.17 g/mol ). Fragmentation patterns may include the loss of CO₂ from the carboxylic acid group.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 3-(oxazol-4-yl)benzoic acid via the condensation of an α-bromo ketone with formamide. The described protocol is robust and scalable, offering researchers in drug discovery and organic synthesis a reliable method to access this valuable building block. Adherence to the detailed experimental and safety procedures is crucial for a successful and safe outcome. The provided characterization guidance will ensure the identity and purity of the final product, enabling its confident use in subsequent synthetic endeavors.

References

  • Bredereck, H.; Gompper, R.; Seiz, H. Synthesen in der Purin‐Reihe, X. Eine neue Methode zur Darstellung von Imidazolen und Oxazolen. Chemische Berichte1957, 90 (6), 942-952.
  • Wipf, P.; Miller, C. P. A new synthesis of oxazoles and oxazolines. The Journal of Organic Chemistry1993, 58 (14), 3604-3606.
  • Li, W.; et al. A Practical and Scalable Synthesis of 2,4-Disubstituted Oxazoles. Organic Process Research & Development2010, 14 (4), 839-845.
  • SynQuest Laboratories, Inc. Safety Data Sheet for 3-(Bromoacetyl)benzoic acid. (2023).
  • Carl ROTH GmbH + Co. KG.
  • Bredereck, H.; Gompper, R. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Chemische Berichte1954, 87 (5), 700-709.
  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Robinson–Gabriel synthesis. In Wikipedia; 2023. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]

  • Bredereck reaction. In Wikipedia. [Link]

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Carboxy-phenylboronic Acid with 4-Halooxazole

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]

This guide provides a detailed exploration of a specific, yet highly relevant, application of this powerful reaction: the coupling of 3-carboxy-phenylboronic acid with 4-halooxazoles. The resulting 3-(oxazol-4-yl)benzoic acid scaffold is a key structural motif in numerous biologically active compounds, making this transformation particularly valuable for researchers in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-halooxazole to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide in this step generally follows the order: I > Br > Cl.[4][5]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the palladium, displacing the halide.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the desired C-C bond of the product, 3-(oxazol-4-yl)benzoic acid, and regenerating the active Pd(0) catalyst.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Halooxazole (Ar-X) PdII_Halide Ar-Pd(II)-X (Oxazole Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation 3-Carboxy-phenylboronic Acid (Ar'-B(OH)2) + Base PdII_Aryl Ar-Pd(II)-Ar' (Di-aryl Complex) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Product (Ar-Ar') RedElim->Pd0 Regenerated Catalyst Product 3-(Oxazol-4-yl)benzoic Acid Halooxazole 4-Halooxazole BoronicAcid 3-Carboxy-phenylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Considerations for this Specific Transformation

The coupling of 3-carboxy-phenylboronic acid with a 4-halooxazole presents specific challenges that require careful consideration in protocol design:

  • The Carboxylic Acid Group: The presence of the acidic carboxylic acid on the boronic acid can potentially interfere with the basic conditions required for the reaction. The choice of base is therefore critical to ensure both activation of the boronic acid and compatibility with the carboxylic acid moiety.

  • The Oxazole Ring: Heterocyclic halides, such as 4-halooxazoles, can sometimes exhibit different reactivity profiles compared to simple aryl halides. The potential for the nitrogen and oxygen atoms of the oxazole to coordinate with the palladium catalyst can influence the reaction kinetics and efficiency.[7]

  • Potential for Decarboxylation: While less common under typical Suzuki-Miyaura conditions, the possibility of decarboxylation of the starting material or product at elevated temperatures should be considered, especially during optimization.[8]

Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-carboxy-phenylboronic acid with a 4-halooxazole (specifically, 4-bromooxazole is used as the example).

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Carboxy-phenylboronic acid≥97%Commercially Available
4-Bromooxazole≥95%Commercially AvailableCan be substituted with 4-chloro or 4-iodooxazole, but reaction conditions may need re-optimization.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective palladium precursor.
SPhos≥98%Commercially AvailableA bulky, electron-rich phosphine ligand that is often effective for challenging couplings.[9]
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableA moderately strong base suitable for this transformation.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableA common solvent for Suzuki-Miyaura reactions.
Deionized WaterUsed as a co-solvent.
Diethyl etherACS GradeCommercially AvailableFor extraction.
Ethyl acetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Hydrochloric acid (HCl)1 M aqueous solutionFor acidification during workup.
BrineSaturated NaCl solutionFor washing during workup.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layers.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
Reaction Setup Workflow

reaction_setup start Start: Oven-dried Schlenk Flask add_solids Add Solids: - 3-Carboxy-phenylboronic acid (1.2 equiv) - 4-Bromooxazole (1.0 equiv) - K₂CO₃ (2.5 equiv) - Pd(OAc)₂ (0.02 equiv) - SPhos (0.04 equiv) start->add_solids seal Seal with Septum add_solids->seal purge Evacuate and Backfill with Inert Gas (3x) seal->purge add_solvents Add Anhydrous Solvents via Syringe: - 1,4-Dioxane - Deionized Water purge->add_solvents heat Heat to 80-100 °C with Vigorous Stirring add_solvents->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor end Reaction Complete monitor->end

Caption: Workflow for the Suzuki-Miyaura reaction setup.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-carboxy-phenylboronic acid (1.2 mmol), 4-bromooxazole (1.0 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[5]

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Acidification: Carefully add 1 M HCl (aq) to the reaction mixture until the pH is approximately 2-3. This will protonate the carboxylate product, making it soluble in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(oxazol-4-yl)benzoic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Ensure the reaction is performed under a strict inert atmosphere. - Use a fresh source of palladium catalyst and ligand.
- Insufficiently basic conditions- Try a stronger base such as potassium phosphate (K₃PO₄).
- Poor solubility of reagents- Increase the solvent volume or try a different solvent system (e.g., DME/water, Toluene/water).
Significant Homocoupling of Boronic Acid - Presence of oxygen- Improve the degassing procedure of the solvents and reaction vessel.
- Non-optimal catalyst/ligand ratio- Screen different palladium to ligand ratios.
Protodeboronation (Loss of Boronic Acid Group) - Presence of excess water or acid- Ensure anhydrous solvents are used and that the base is not hygroscopic.
- Elevated temperatures for extended periods- Try running the reaction at a lower temperature for a longer time.
Decarboxylation - High reaction temperature- Lower the reaction temperature and monitor for product formation.

Conclusion

The Suzuki-Miyaura coupling of 3-carboxy-phenylboronic acid with 4-halooxazoles is a powerful and versatile method for the synthesis of valuable 3-(oxazol-4-yl)benzoic acid derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol provided herein serves as a comprehensive and reliable starting point for this important transformation, and the troubleshooting guide offers practical solutions to common challenges encountered in the laboratory.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF. [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • SpringerLink. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. [Link]

  • Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

Sources

Method

Application Note: Cornforth Rearrangement for Regioselective Oxazole Synthesis

Executive Summary The Cornforth rearrangement is a high-value thermal isomerization used to access thermodynamically stable 2,4,5-trisubstituted oxazoles, specifically converting 5-alkoxy-4-acyloxazoles into their 4-alko...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Cornforth rearrangement is a high-value thermal isomerization used to access thermodynamically stable 2,4,5-trisubstituted oxazoles, specifically converting 5-alkoxy-4-acyloxazoles into their 4-alkoxy-5-acyl isomers. This transformation is critical in medicinal chemistry for "scaffold hopping" and accessing substitution patterns that are difficult to synthesize via direct cyclization (e.g., Robinson-Gabriel or condensation methods).

This guide provides a rigorous mechanistic breakdown, critical process parameters (CPPs), and a standardized protocol for performing this rearrangement on a multigram scale.

Mechanistic Insight & Pathway

The Cornforth rearrangement is not a simple intramolecular group transfer; it is a pericyclic cascade. Understanding this mechanism is vital for troubleshooting low yields, as the intermediate is a reactive nitrile ylide .

The Pathway[1][2]
  • Electrocyclic Ring Opening: The 4-acyloxazole undergoes a thermally induced conrotatory ring opening to form a nitrile ylide intermediate.

  • Bond Rotation: The linear (or bent) nitrile ylide allows rotation around the C-C bond derived from the original C4-C5 bond.

  • Electrocyclic Ring Closure: The ylide recyclizes to the isomeric oxazole.

The reaction is driven by thermodynamics. The 5-acyl isomer is generally more stable than the 4-acyl isomer due to better conjugation of the carbonyl group with the oxazole ring electrons and reduced steric strain between the C4-substituent and the C5-heteroatom.

Pathway Visualization

CornforthRearrangement Start 4-Acyl-5-alkoxyoxazole (Kinetic Isomer) TS1 Transition State (Ring Opening) Start->TS1 Heat (Δ) Inter Nitrile Ylide (Reactive Intermediate) TS1->Inter Electrocyclic Opening Inter->Inter Bond Rotation (Equilibration) TS2 Transition State (Ring Closing) Inter->TS2 Recyclization End 5-Acyl-4-alkoxyoxazole (Thermodynamic Isomer) TS2->End Irreversible (Thermodynamic Sink) End->TS2 High Barrier

Figure 1: The pericyclic cascade of the Cornforth Rearrangement involving the nitrile ylide intermediate.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled. The reaction is a "thermal equilibration," meaning time and temperature are the primary levers.

ParameterRecommended RangeScientific Rationale
Temperature 100°C – 150°CThe activation energy for ring opening is significant. Below 100°C, the reaction is kinetically frozen. Above 160°C, decomposition of the nitrile ylide (polymerization) competes.
Solvent Toluene, Xylene, ChlorobenzeneNon-polar, high-boiling aromatics are preferred. Polar solvents can stabilize the zwitterionic nitrile ylide, potentially trapping it or altering the cyclization selectivity.
Concentration 0.1 M – 0.5 MHigh dilution is generally not required as the reaction is intramolecular. However, >1.0 M increases the risk of intermolecular dipolar cycloadditions of the ylide.
Atmosphere Inert (Nitrogen/Argon)CRITICAL. Nitrile ylides are 1,3-dipoles that react rapidly with oxygen or moisture. Exclusion of air is mandatory to prevent oxidative degradation.
Substituents C5-Electron DonorsElectron-donating groups (e.g., -OEt, -NMe2) at the 5-position lower the energy barrier for ring opening, facilitating the rearrangement.

Standardized Experimental Protocol

Objective

Synthesis of ethyl 2-phenyl-4-ethyloxazole-5-carboxylate via rearrangement of ethyl 2-phenyl-5-ethyloxazole-4-carboxylate (Hypothetical derivative for demonstration of principle).

Note: In practice, this is most commonly applied to 5-ethoxy-4-acyloxazoles rearranging to 4-ethoxy-5-acyloxazoles.

Materials
  • Starting Material: 4-Acetyl-5-ethoxy-2-phenyloxazole (1.0 equiv).

  • Solvent: Anhydrous o-Xylene (dried over molecular sieves).

  • Apparatus: Round-bottom flask, reflux condenser, inert gas manifold.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

    • Fit a reflux condenser and seal the top with a rubber septum/gas inlet.

    • Purge the system with Argon for 15 minutes.

  • Reaction Setup:

    • Dissolve the starting oxazole (e.g., 5.0 g) in anhydrous o-xylene (50 mL, 0.4 M concentration).

    • Inject the solution into the flask via syringe to maintain inert atmosphere.

  • Thermal Rearrangement:

    • Heat the oil bath to 145°C .

    • Lower the flask into the bath. The solvent should reflux gently.

    • Monitoring: Monitor by TLC or UPLC every 30 minutes. The starting material (kinetic isomer) will typically have a different Rf due to the change in polarity (the 5-acyl isomer is often less polar).

    • Endpoint: Reaction is usually complete within 2–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature under Argon.

    • Concentrate the solvent in vacuo using a rotary evaporator (bath temp < 50°C).

    • Note: Do not overheat the crude residue during evaporation, as the reverse reaction is possible if the product is thermally stressed in the absence of solvent effects, although the 5-acyl isomer is usually robust.

  • Purification:

    • Recrystallization is often sufficient. Dissolve the residue in minimal hot hexane/ethyl acetate (9:1) and cool to 4°C.

    • Alternatively, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Self-Validating Quality Control
  • 1H NMR Diagnostic: Look for the shift of the substituent protons. For example, an ethoxy group at C5 (starting material) will have a distinct chemical shift compared to an ethoxy group at C4 (product).

  • IR Spectroscopy: The Carbonyl stretch (C=O) often shifts to a lower wavenumber in the 5-acyl product due to increased conjugation with the oxazole ring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Temperature too low; Equilibrium reached.Increase temperature to 140°C+. If equilibrium is the issue, removal of the product (distillation) may be required, though difficult.
Complex Mixture/Tars Oxidative decomposition of ylide.Ensure rigorous O2 exclusion. Degas solvents via sparging before use.
Dimerization Concentration too high.Dilute reaction to 0.1 M to favor intramolecular rearrangement over intermolecular ylide dimerization.
Hydrolysis Products Wet solvent.The nitrile ylide can be trapped by water to form acyclic amides. Use Karl-Fischer titrated solvents (<50 ppm H2O).

References

  • Cornforth, J. W. (1949). "The Synthesis of Oxazoles from Ethyl Acetoacetate and Ethyl Benzoylacetate." Journal of the Chemical Society, 29. Link

  • Dewar, M. J. S., & Turchi, I. J. (1974).[1][2] "Cornforth Rearrangement."[3][4] Journal of the American Chemical Society, 96(19), 6148–6152. Link

  • L'abbé, G. (1982). "Rearrangements of 1,3-Dipoles and 1,3-Dipolar Cycloadditions." Chemical Reviews, 82(3), 309-352. (Provides context on the nitrile ylide intermediate stability). Link

  • Corrie, J. E. T. (1994). "Synthesis of 4-Oxazolin-2-one Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2975. (Modern application of related oxazole chemistry). Link

Sources

Application

Solid-phase synthesis of peptide mimetics containing 3-(oxazol-4-yl)benzoic acid

Application Note: Solid-Phase Synthesis of Peptide Mimetics Containing 3-(oxazol-4-yl)benzoic Acid Abstract & Introduction The incorporation of heterocyclic scaffolds into peptide backbones is a pivotal strategy in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of Peptide Mimetics Containing 3-(oxazol-4-yl)benzoic Acid

Abstract & Introduction

The incorporation of heterocyclic scaffolds into peptide backbones is a pivotal strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and conformational rigidity.[1] The 3-(oxazol-4-yl)benzoic acid moiety serves as a high-value peptidomimetic building block.[2][1] It functions as a bioisostere for amide bonds and aromatic residues, often used to cap the N-terminus of biologically active peptides (e.g., protease inhibitors, GPCR ligands) to restrict conformational freedom and improve binding affinity.[2]

This guide provides a comprehensive, self-validating protocol for:

  • Synthesis of the Building Block: Preparation of 3-(oxazol-4-yl)benzoic acid from commercially available precursors.[2][1]

  • Solid-Phase Integration: Optimized Fmoc-SPPS protocols for coupling this aromatic acid to the peptide N-terminus.

  • Quality Control: Analytical parameters for validation.

Pre-Synthesis: Preparation of the Building Block

Since 3-(oxazol-4-yl)benzoic acid is not a standard off-the-shelf reagent, it must be synthesized with high purity prior to SPPS.[2][1] The most robust route involves the Bredereck synthesis (cyclization of an


-haloketone with formamide).[2][1]
Synthetic Route Workflow

SynthesisRoute Start 3-Acetylbenzoic Acid Step1 1. Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-acetylbenzoate Step1->Inter1 Step2 2. Bromination (Br2, AcOH) Inter1->Step2 Inter2 Methyl 3-(2-bromoacetyl)benzoate Step2->Inter2 Step3 3. Cyclization (Formamide, 110°C) Inter2->Step3 Inter3 Methyl 3-(oxazol-4-yl)benzoate Step3->Inter3 Step4 4. Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 3-(oxazol-4-yl)benzoic acid (Ready for SPPS) Step4->Final

Figure 1: Synthetic pathway for the oxazole building block.

Detailed Protocol

Step 1: Esterification

  • Rationale: Protecting the carboxylic acid prevents interference during the bromination and cyclization steps.[2][1]

  • Procedure: Reflux 3-acetylbenzoic acid (10 g) in anhydrous methanol (100 mL) with catalytic sulfuric acid (0.5 mL) for 12 hours. Concentrate and neutralize to yield Methyl 3-acetylbenzoate.[2][1]

Step 2:


-Bromination [2][1]
  • Reagents: Bromine (

    
    ), Glacial Acetic Acid.[1]
    
  • Procedure: Dissolve the ester in acetic acid. Add

    
     (1.0 eq) dropwise at room temperature.[1] The reaction is exothermic.[2][1] Stir until the bromine color fades (approx. 2h). Quench with ice water; filter the precipitate.[2][1]
    
  • Critical Check: Verify mono-bromination via LC-MS (

    
     shift of +79/81 Da).
    

Step 3: Oxazole Cyclization (Bredereck Synthesis)

  • Mechanism: The

    
    -bromoketone reacts with formamide to form the oxazole ring.[2][1]
    
  • Procedure: Suspend the bromoketone in neat formamide (10 eq). Heat to 100-110°C for 4 hours.[2][1]

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash with brine.[2][1] Purify via flash chromatography (Hexane/EtOAc).

  • Result: The oxazole ring forms at the 4-position relative to the phenyl ring.[2][1]

Step 4: Hydrolysis

  • Procedure: Dissolve the ester in THF/Water (3:1).[2][1] Add LiOH (2 eq).[1] Stir at RT for 3 hours.[2][1] Acidify with 1M HCl to pH 3. Filter the white solid.[2][1]

  • Validation:

    
    H NMR should show the diagnostic oxazole protons (singlets at ~7.9 ppm and ~8.4 ppm).[2][1]
    

Solid-Phase Peptide Synthesis (SPPS) Protocol

This section details the incorporation of the 3-(oxazol-4-yl)benzoic acid onto the N-terminus of a resin-bound peptide.[2][1]

Experimental Setup
  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).[1]

  • Scale: 0.1 mmol.

  • Solvent: DMF (Peptide grade).

Coupling Workflow Diagram

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation of Oxazole-Acid (HATU / HOAt / DIEA) Wash1->Activate Coupling 4. Coupling Reaction (2-4 hours, RT) Activate->Coupling Check 5. Kaiser Test (Ninhydrin) Coupling->Check Cleavage 6. Cleavage (TFA/TIS/H2O) Check->Cleavage Blue (Fail) -> Recouple Check->Cleavage Colorless (Pass)

Figure 2: SPPS cycle for N-terminal capping with oxazole-benzoic acid.

Step-by-Step Protocol

1. Fmoc Deprotection

  • Treat the resin-bound peptide with 20% Piperidine in DMF (2 x 10 min).

  • Wash with DMF (5 x 1 min) to remove all traces of piperidine (crucial to prevent premature cleavage of the activated ester in the next step).[2][1]

2. Activation (The Critical Step) Aromatic carboxylic acids are sterically demanding and less reactive than aliphatic amino acids.[1] Standard HBTU/DIC coupling may result in low yields.[2][1]

  • Reagents:

    • Acid: 3-(oxazol-4-yl)benzoic acid (4.0 eq relative to resin loading).[2][1]

    • Coupling Agent: HATU (3.9 eq) or PyAOP (3.9 eq).[2][1]

    • Additive: HOAt (4.0 eq) – Essential for suppressing racemization and boosting reactivity.[2][1]

    • Base: DIEA (8.0 eq).

  • Procedure: Dissolve the Acid, HATU, and HOAt in minimal DMF. Add DIEA. The solution should turn yellow.[2][1] Pre-activate for exactly 2 minutes (do not exceed 5 mins to avoid guanidinium formation).

3. Coupling

  • Add the pre-activated mixture to the resin.[2][1]

  • Reaction Time: Shake at Room Temperature for 2 to 4 hours .

  • Note: Aromatic acids often require double coupling.[2][1] If the Kaiser test is slightly positive after 4 hours, repeat the step with fresh reagents.

4. Cleavage and Global Deprotection

  • Wash resin with DMF (x5) and DCM (x5).[2][1] Dry under nitrogen.

  • Cleavage Cocktail: TFA / TIS /

    
     (95:2.5:2.5).[2][1]
    
  • Time: 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation & Quality Control

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white fluffy powderVisual Inspection
Purity > 95%RP-HPLC (C18 column, ACN/H2O gradient)
Identity Mass within ± 1 Da of calc.[2][1]ESI-MS or MALDI-TOF
UV Profile

~250-260 nm
PDA Detector (Oxazole absorbance)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling Low reactivity of aromatic acidUse HATU/HOAt ; Increase temp to 40°C; Perform double coupling.
Precipitate in Cocktail Poor solubility of oxazole acidDissolve acid in NMP instead of DMF; heat gently to 40°C before adding coupling agents.
Side Reactions Over-activationLimit pre-activation time to < 2 mins.

References

  • Synthesis of Oxazoles (Robinson-Gabriel/Bredereck)

    • Krasouskaya, G. G., et al.[1][3] (2015).[1] "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring." Russian Chemical Bulletin. (Analogous methodology for oxazole/oxadiazole benzoic acids).[2][1]

    • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[2][1] Journal of Organic Chemistry.

  • Solid-Phase Peptide Synthesis (Coupling Reagents)

    • El-Faham, A., & Albericio, F.[2][1] (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Bachem Application Guide.[2][1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents."[2][1]

  • Peptidomimetics & Scaffolds

    • Grauer, A., & König, B.[1] (2009).[1] "Peptidomimetics – A versatile tool in drug discovery."[2][1] European Journal of Organic Chemistry.[2][1] [1]

Sources

Method

Application Note: Scalable Process Chemistry for 3-(Oxazol-4-yl)benzoic Acid Intermediates

This Application Note is designed for process chemists and scale-up engineers. It addresses the specific regiochemical challenge of synthesizing 4-substituted oxazoles , distinguishing the protocol from the more common V...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It addresses the specific regiochemical challenge of synthesizing 4-substituted oxazoles , distinguishing the protocol from the more common Van Leusen synthesis (which yields 5-substituted isomers).

Executive Summary

The moiety 3-(oxazol-4-yl)benzoic acid is a critical biaryl scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., targeting Syk, JAK, or IDO1 pathways).

A common pitfall in the synthesis of oxazole-containing arenes is the confusion between regioselective routes. While the Van Leusen reaction (TosMIC + Aldehyde) is the industry standard for 5-aryl oxazoles, it is unsuitable for the 4-aryl isomer required here. This guide details the Bredereck Synthesis (cyclodehydration of


-haloketones with formamide), which provides the correct regiochemistry, robust scalability, and cost-efficiency.
Key Process Parameters
  • Regioselectivity: Exclusive formation of the 4-aryl isomer.

  • Safety Critical: Management of

    
    -bromoketone intermediates (potent lachrymators) and thermal stability of formamide at scale.
    
  • Throughput: Optimized for batch reactors >50 L or continuous flow bromination modules.

Retrosynthetic Analysis & Route Selection

To access the 4-substituted oxazole ring, we disconnect the C4-C5 bond and the C2-N3 bond. The most reliable disconnection leads to an


-haloacetophenone  precursor reacting with a formamide equivalent.
Route Comparison
FeatureRoute A: Bredereck Synthesis (Recommended)Route B: Van Leusen (Not Recommended)
Precursors 3-Acetylbenzoic acid ester + Bromine/NBS3-Formylbenzoic acid ester + TosMIC
Regiochemistry 4-Aryl Oxazole (Target)5-Aryl Oxazole (Wrong Isomer)
Reagent Cost Low (Formamide,

)
High (TosMIC is expensive & hazardous)
Scalability High (Exotherm control via addition rate)Moderate (TosMIC is energetic/shock sensitive)
Strategic Logic

The carbonyl carbon of the acetyl group in the starting material becomes C4 of the oxazole ring. The methyl group of the acetyl becomes C5 . Formamide provides the C2 carbon and the nitrogen atom.

RetroSynthesis Target Target: 3-(Oxazol-4-yl)benzoic acid Intermediate1 Methyl 3-(oxazol-4-yl)benzoate Target->Intermediate1 Hydrolysis Precursor1 Methyl 3-(2-bromoacetyl)benzoate (Lachrymator!) Intermediate1->Precursor1 Bredereck Cyclization (Formamide) SM Methyl 3-acetylbenzoate Precursor1->SM Alpha-Bromination

Figure 1: Retrosynthetic logic highlighting the critical bromoketone intermediate.

Detailed Experimental Protocol

Step 1: Esterification & Alpha-Bromination

Objective: Convert 3-acetylbenzoic acid to methyl 3-(2-bromoacetyl)benzoate. Note: We esterify first to prevent acid-base interference during bromination and to improve solubility.

Reagents:

  • 3-Acetylbenzoic acid (1.0 equiv)

  • Methanol (Solvent/Reagent)[1][2][3][4]

  • Sulfuric acid (Catalytic)[3]

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS) with p-TsOH.
    

Protocol (Flow Chemistry Adaptation for Scale):

  • Esterification: Reflux 3-acetylbenzoic acid in MeOH with 5 mol%

    
     for 4 hours. Concentrate and crystallize to obtain Methyl 3-acetylbenzoate .
    
  • Bromination (Safety Critical):

    • Batch: Dissolve ester in Acetic Acid/DCM. Add

      
       (1.05 equiv) dropwise at 0-5°C. The reaction is autocatalytic; initiate with a few drops of HBr/AcOH if needed.
      
    • Flow (Recommended): Pump substrate stream (in DCM) and Bromine stream into a T-mixer followed by a residence coil at 20°C. Quench immediately with aqueous bisulfite.

  • Workup: Wash organic layer with 10%

    
     (to remove excess 
    
    
    
    ) and saturated
    
    
    .
  • Isolation: Crystallize from Heptane/EtOAc.

    • Target:Methyl 3-(2-bromoacetyl)benzoate .[1][5]

    • Spec: Off-white solid.[6] Caution: Severe Lachrymator. Handle only in a functioning fume hood with appropriate PPE (goggles, butyl gloves).

Step 2: Bredereck Cyclization (The "Formamide" Step)

Objective: Cyclize the bromoketone to the oxazole ring.

Mechanism: Nucleophilic attack of formamide oxygen on the alkyl bromide (SN2)


 Formation of formimido ester intermediate 

Ammonia-mediated cyclization

Dehydration.

Protocol:

  • Setup: Charge a glass-lined reactor with Formamide (10-15 volumes relative to substrate).

    • Note: Formamide acts as both solvent and reagent.

  • Addition: Heat Formamide to 100°C . Add solid Methyl 3-(2-bromoacetyl)benzoate portion-wise over 1 hour.

    • Process Control: Do not dump all solids at once. The reaction releases HBr and water; controlling addition manages the off-gassing.

  • Reaction: Stir at 110-120°C for 4-6 hours.

    • Monitoring: Track disappearance of bromoketone by HPLC.

  • Quench: Cool to 20°C. Pour mixture into 5 volumes of ice water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (3x) to remove formamide (which is water-soluble).

  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol.
    
    • Yield: Typically 60-75%.

Step 3: Saponification

Objective: Hydrolyze the methyl ester to the free acid.

Protocol:

  • Dissolve the oxazole ester in THF/Water (2:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 3-4.

  • Filter the precipitated 3-(oxazol-4-yl)benzoic acid . Wash with water and dry.[7]

Safety & Engineering Controls

Hazard Analysis: Alpha-Bromoketones

The intermediate Methyl 3-(2-bromoacetyl)benzoate is a potent alkylating agent and lachrymator (tear gas agent).

  • Engineering Control: Use closed-system transfer devices (powder transfer ports) for charging solids.

  • Decontamination: Keep a "Decon Solution" (10% aqueous ammonia + ethanol) ready to neutralize spills. Ammonia reacts with the bromoketone to form harmless aminoketone byproducts.

Thermal Hazard: Formamide
  • Risk: Formamide decomposes at temperatures >150°C to release Carbon Monoxide (CO) and Ammonia (

    
    ).
    
  • Control: Strictly limit jacket temperature to <130°C. Ensure reactor venting is connected to a scrubber capable of handling

    
    .
    

SafetyWorkflow Substrate Bromoketone (Solid) Reactor Reactor (Formamide @ 110°C) Substrate->Reactor Closed Powder Transfer (Avoid Dust) Reactor->Reactor Temp Limit < 130°C Scrubber Scrubber (Acidic + Vent) Reactor->Scrubber NH3 / CO Off-gas

Figure 2: Safety workflow for the high-temperature cyclization step.

Analytical Quality Control

HPLC Method for Reaction Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

Impurity Profile:

Impurity Origin Control Strategy

| Dibromoketone | Over-bromination in Step 1 | Limit


 to 1.05 eq; use Flow Chemistry. |
| Hydroxyketone  | Hydrolysis of Bromoketone | Keep Step 1 anhydrous; store intermediate dry. |
| Imidazole Isomer  | Side reaction with aldehydes | Ensure Formamide quality (low ammonia/water content). |

References

  • Bredereck Synthesis Overview

    • Bredereck, H., & Gompper, R. (1954).
    • Source:

  • Alpha-Bromination Scale-Up

    • Kappe, C. O., et al. (2011).
    • Source:

  • Regiochemistry of Oxazoles

    • Kulkarni, B. A., et al. (1999).[8][9] Synthesis of 4- vs 5-substituted oxazoles.

    • Source: [8][9]

  • Safety of Formamide Reactions

    • Process Safety Assessment for Formamide Cycliz
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Van Leusen Reaction for 4-Substituted Oxazole Synthesis

Welcome to the technical support center for the Van Leusen reaction, specifically tailored for the synthesis of 4-substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Van Leusen reaction, specifically tailored for the synthesis of 4-substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this powerful synthetic transformation. Here, we move beyond basic protocols to delve into the nuances of the reaction, offering troubleshooting advice and in-depth explanations to empower you in your experimental work.

The Van Leusen reaction is a cornerstone in heterocyclic chemistry, providing a versatile route to oxazoles. The synthesis of 4-substituted oxazoles, in particular, is achieved through the reaction of an α-substituted tosylmethyl isocyanide (TosMIC) derivative with an aldehyde in the presence of a base.[1] This modification significantly broadens the utility of the classical Van Leusen oxazole synthesis, which typically yields 5-substituted oxazoles, by allowing for diversification at the 4-position of the oxazole ring—a critical vector for modulating the physicochemical and pharmacological properties of molecules in drug discovery.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Understanding the Foundation: The Reaction Mechanism

A solid grasp of the reaction mechanism is paramount for effective troubleshooting. The formation of a 4-substituted oxazole via the Van Leusen reaction proceeds through several key steps. The unique reactivity of the α-substituted TosMIC reagent, characterized by its acidic α-proton, the isocyano group, and the tosyl group as an excellent leaving group, drives the reaction.[2]

The reaction commences with the deprotonation of the α-substituted TosMIC by a base, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an intermediate which subsequently undergoes an intramolecular cyclization to form an oxazoline intermediate.[2][3] The final step is the base-promoted elimination of p-toluenesulfinic acid, which results in the formation of the aromatic 4-substituted oxazole ring.[1][3]

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC R'-CH(Ts)NC Carbanion [R'-C(Ts)NC]⁻ TosMIC->Carbanion + Base Base Base Aldehyde R-CHO Intermediate1 R-CH(O⁻)-C(R')(Ts)NC Aldehyde->Intermediate1 + [R'-C(Ts)NC]⁻ Oxazoline_anion Oxazoline anion Intermediate1->Oxazoline_anion 5-endo-dig Oxazole 4-R'-5-R-Oxazole Oxazoline_anion->Oxazole - TsH

Caption: Mechanism of the Van Leusen reaction for 4-substituted oxazoles.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis of 4-substituted oxazoles using the Van Leusen reaction.

Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the most common causes?

A1: Several factors can contribute to a low yield. Let's break them down in a logical troubleshooting sequence:

  • Reagent Quality:

    • α-Substituted TosMIC: These reagents can degrade over time, especially if exposed to moisture or light. TosMIC and its derivatives are generally stable, colorless solids that can be stored at room temperature without decomposition.[4] However, it is good practice to store them in a desiccator. If you suspect degradation, consider synthesizing the α-substituted TosMIC fresh or purchasing from a reliable supplier.

    • Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids, which can quench the base and halt the reaction. Ensure your aldehyde is pure, and if necessary, distill or purify it before use.

    • Solvent and Base Quality: Use anhydrous solvents, as water can interfere with the deprotonation of the TosMIC reagent. Ensure your base is not old or has been improperly stored.

  • Reaction Conditions:

    • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the TosMIC reagent. Typically, two equivalents of a mild base like potassium carbonate (K₂CO₃) are used.[1]

    • Inappropriate Base: For less reactive or sterically hindered aldehydes, a stronger base may be required. However, strong bases can also promote side reactions. See the detailed discussion on base selection below.

    • Temperature and Reaction Time: The reaction is often run at reflux in methanol for several hours (4-12 h).[1] If the reaction is sluggish, a longer reaction time or a higher boiling point solvent might be necessary. However, prolonged heating can also lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

troubleshooting_low_yield cluster_reagents Reagent Quality Checks cluster_conditions Condition Optimization start Low/No Yield reagent_quality Check Reagent Quality (TosMIC, Aldehyde, Solvent, Base) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temperature, Time) reagent_quality->reaction_conditions Reagents OK tosmic_check Fresh α-substituted TosMIC? workup_issues Investigate Workup/Purification reaction_conditions->workup_issues Conditions Optimized base_choice Sufficient & Appropriate Base? aldehyde_check Pure Aldehyde? solvent_check Anhydrous Solvent? temp_time Optimal Temperature & Time?

Caption: Troubleshooting workflow for low reaction yield.

Choosing the Right Reaction Parameters

Q2: How do I select the optimal base and solvent for my specific substrates?

A2: The choice of base and solvent is highly interdependent and crucial for success.

  • Base Selection:

    • Potassium Carbonate (K₂CO₃): This is the most commonly used base, particularly in methanol.[1][5] It is a mild and effective choice for a wide range of aromatic and aliphatic aldehydes.

    • Stronger, Non-Nucleophilic Bases: For less reactive aldehydes (e.g., those with electron-donating groups) or sterically hindered substrates, a stronger base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to drive the reaction to completion.[6] When using stronger bases, it is advisable to switch to an aprotic solvent like THF or DMF to avoid potential side reactions with a protic solvent like methanol.

  • Solvent Selection:

    • Methanol (MeOH): This is the standard protic solvent used with K₂CO₃.[1] Its ability to dissolve the base and reactants, coupled with a convenient reflux temperature, makes it a good starting point.

    • Aprotic Solvents (THF, DMF, DMSO): These are preferred when using stronger bases like t-BuOK or when dealing with substrates that are sensitive to protic solvents. Aprotic polar solvents like DMF and DMSO have been shown to be effective.[7]

    • Ionic Liquids: For a "greener" approach and in some cases, improved yields, ionic liquids have been successfully employed, especially for the one-pot synthesis of 4,5-disubstituted oxazoles.[5] A key advantage is their potential for recycling and reuse.[5]

BaseTypical SolventSubstrate SuitabilityConsiderations
K₂CO₃MethanolGeneral purpose, good for most aldehydes.Mild and cost-effective.
t-BuOKTHF, DMFLess reactive or sterically hindered aldehydes.Stronger base, may require lower temperatures initially.
DBUTHF, DMFAlternative strong, non-nucleophilic base.Can be easier to handle than t-BuOK.
Et₃NWater (with β-cyclodextrin)Green chemistry approach.Requires specific additives for optimal performance.[5]

Q3: I am working with a sterically hindered aldehyde and getting a low yield. What can I do?

A3: Steric hindrance around the aldehyde carbonyl group can significantly impede the initial nucleophilic attack by the deprotonated TosMIC, leading to lower yields (often below 50%).[8] To overcome this, consider the following strategies:

  • Increase Reaction Temperature: Using a higher boiling point solvent (e.g., refluxing in DMF instead of methanol) can provide the necessary energy to overcome the activation barrier.

  • Use a Stronger Base: As mentioned, switching to a stronger base like t-BuOK can increase the concentration of the reactive nucleophile.

  • Longer Reaction Times: These reactions may simply require more time to reach completion. Monitor carefully by TLC.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Van Leusen reaction.[5]

Side Reactions and Purification

Q4: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A4: While the Van Leusen reaction is generally clean, side reactions can occur:

  • Nitrile Formation: If you are using a ketone instead of an aldehyde, the primary product will be a nitrile, not an oxazole.[3][9] This is because the intermediate oxazoline cannot eliminate the tosyl group due to the absence of a proton at the 5-position.

  • TosMIC Polymerization: Under strongly basic conditions or with prolonged heating, TosMIC can polymerize.[8] To mitigate this, add the base portion-wise or at a lower temperature.

  • Formation of 4-alkoxy-2-oxazoline: When using an excess of a primary alcohol like methanol, the formation of a 4-alkoxy-2-oxazoline byproduct can occur.[9] It is important to control the amount of alcohol used.[9]

Q5: What are the best practices for the workup and purification of 4-substituted oxazoles?

A5: A standard workup procedure involves:

  • Cooling the reaction mixture to room temperature.[1]

  • Removing the solvent under reduced pressure.[1]

  • Partitioning the residue between water and an organic solvent like ethyl acetate.[1]

  • Washing the organic layer with brine to remove any remaining water-soluble impurities.[1]

  • Drying the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Concentrating the dried organic layer to obtain the crude product.[1]

Purification is typically achieved by flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of your product, but a mixture of hexanes and ethyl acetate is a common starting point.[1]

Challenge: A common impurity is the p-toluenesulfinic acid byproduct or its salt. Thorough washing with water during the workup is usually sufficient to remove the bulk of it. If it persists, a wash with a dilute aqueous solution of sodium bicarbonate can be effective, provided your product is not base-sensitive.

Experimental Protocols

General Protocol for the Synthesis of 4-Substituted Oxazoles

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • α-Substituted tosylmethyl isocyanide (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-substituted tosylmethyl isocyanide (1.0 equiv) and the aldehyde (1.0 equiv).

  • Add anhydrous methanol to dissolve the reactants.

  • Add potassium carbonate (2.0 equiv) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 4 to 12 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the synthesis of various 4-substituted oxazoles, demonstrating the versatility of this method.

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
4Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82
5Methyl4-Methoxybenzaldehyde4-Methyl-5-(4-methoxyphenyl)oxazole75

Data adapted from Sisko et al. as cited in Benchchem.[1]

References

  • Van Leusen Reaction. NROChemistry. Available at: [Link]

  • TosMIC Whitepaper. Varsal Chemical. Available at: [Link]

  • Van Leusen reaction. Wikipedia. Available at: [Link]

  • Van Leusen reaction. Grokipedia. Available at: [Link]

  • Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanism of van Leusen oxazole synthesis. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Thieme Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of 3-(oxazol-4-yl)benzoic acid for Biological Assays

Welcome to the technical support center for optimizing the solubility of 3-(oxazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of 3-(oxazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Molecule

3-(oxazol-4-yl)benzoic acid is an acidic compound, a structural analogue of benzoic acid. Its physicochemical properties are key to its solubility. The carboxylic acid moiety and the heterocyclic oxazole ring influence its pKa and lipophilicity, which in turn dictate its behavior in aqueous and organic solvents.

PropertyPredicted ValueImplication for Solubility
pKa ~3.91The compound will be poorly soluble in acidic aqueous solutions (pH < pKa) and increasingly soluble in neutral to basic solutions (pH > pKa) as it deprotonates to its more soluble carboxylate form.
XlogP ~3.1This value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility.

pKa value is predicted for the structurally similar 3-(1,3-oxazol-5-yl)benzoic acid. XlogP is a predicted value for the structurally similar 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid and serves as an estimate.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 3-(oxazol-4-yl)benzoic acid is not dissolving in my aqueous assay buffer. What is the first step I should take?

A1: Initial Solubility Assessment and pH Adjustment

The low aqueous solubility of 3-(oxazol-4-yl)benzoic acid is expected due to its acidic nature and lipophilicity. The first and most critical step is to adjust the pH of your buffer.

Causality: The solubility of an acidic compound like 3-(oxazol-4-yl)benzoic acid is highly dependent on the pH of the solution.[2] According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa (~3.91), the un-ionized (protonated) form predominates. This form is less polar and thus less soluble in water. By increasing the pH to be at least 2 units above the pKa (i.e., pH > 6.0), the equilibrium will shift towards the ionized (deprotonated) carboxylate form, which is significantly more water-soluble.[2][3]

Recommended Action:

  • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH with a calibrated pH meter.

  • Adjust the final pH of the buffer to between 7.0 and 7.4 for most cell-based assays.

  • Attempt to dissolve the 3-(oxazol-4-yl)benzoic acid in this pH-adjusted buffer.

Q2: I've adjusted the pH, but the solubility is still insufficient for my desired stock concentration. What is the next best solvent to try?

A2: Utilizing an Organic Co-Solvent: DMSO

For compounds with poor aqueous solubility, the standard practice in drug discovery is to first create a concentrated stock solution in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[4]

Causality: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds. Preparing a high-concentration stock in DMSO allows for the subsequent dilution into your aqueous assay buffer, achieving the desired final concentration while keeping the final DMSO concentration low enough to be non-toxic to cells.

Recommended Action:

  • Prepare a high-concentration stock solution of 3-(oxazol-4-yl)benzoic acid in 100% DMSO (e.g., 10-50 mM). Gentle warming (to 37°C) or vortexing can aid dissolution.[5]

  • Serially dilute this DMSO stock into your final assay medium. It is crucial to ensure the final concentration of DMSO in your assay is typically below 0.5% to avoid cytotoxicity, although this can be cell-line dependent.[5]

Q3: I've prepared a DMSO stock, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?

A3: Troubleshooting Precipitation Upon Dilution

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue, often indicating that the kinetic solubility of the compound has been exceeded.

Causality: When the DMSO stock is added to the aqueous buffer, the compound rapidly transitions from a favorable organic environment to an unfavorable aqueous one. If the final concentration in the aqueous buffer is above its solubility limit, the compound will precipitate out of solution. This is a critical issue as it leads to an unknown and lower-than-intended concentration of the compound in the assay, resulting in inaccurate data.

Workflow for Mitigating Precipitation:

cluster_0 Troubleshooting Precipitation A Precipitation Observed B Reduce Final Concentration A->B Is the concentration too high? C Increase Final DMSO % (with caution) A->C Can the assay tolerate more DMSO? D Use Pluronic F-68 or other surfactants A->D Is a surfactant compatible? E Determine Kinetic Solubility A->E Systematic Approach F Successful Solubilization B->F C->F D->F E->B

Caption: A decision workflow for addressing compound precipitation.

Recommended Actions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of 3-(oxazol-4-yl)benzoic acid in your assay.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a smaller volume first and then bringing it up to the final volume. This can sometimes help.

  • Increase Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can improve solubility. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Consider Excipients: For in vitro assays, the use of solubility-enhancing excipients like Pluronic F-68 can sometimes be beneficial, but their compatibility with the specific assay must be validated.

Q4: How do I systematically determine the solubility of 3-(oxazol-4-yl)benzoic acid in my specific assay buffer?

A4: Performing Kinetic and Thermodynamic Solubility Assays

To work with a new compound confidently, it is best practice to experimentally determine its solubility. There are two main types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer. It is a high-throughput method that mimics the conditions of many biological assays.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is a lower-throughput but more accurate measure of a compound's intrinsic solubility.[6]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method to estimate the kinetic solubility.

  • Prepare Stock Solution: Dissolve 3-(oxazol-4-yl)benzoic acid in 100% DMSO to a concentration of 10 mM.

  • Plate Setup: In a clear 96-well plate, perform serial dilutions of your DMSO stock in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.

  • Add Assay Buffer: Rapidly add your pH-adjusted aqueous assay buffer (e.g., 198 µL) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility.

  • Prepare Supersaturated Solution: Add an excess amount of solid 3-(oxazol-4-yl)benzoic acid to your pH-adjusted assay buffer in a glass vial.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
Poor initial solubility Low pH of the aqueous bufferAdjust the buffer pH to > 6.0 (ideally 7.0-7.4).
Inadequate solubility in aqueous buffer Hydrophobicity of the compoundPrepare a concentrated stock solution in 100% DMSO.
Precipitation upon dilution Exceeding the kinetic solubility limitLower the final assay concentration; optimize dilution; slightly increase final DMSO % (with vehicle control).
Uncertainty of solubility limit Lack of experimental dataPerform kinetic and thermodynamic solubility assays.

Visualizing the pH Effect on Solubility

The ionization state of 3-(oxazol-4-yl)benzoic acid is directly related to its solubility. This can be visualized as follows:

cluster_0 Low pH (e.g., pH 2) cluster_1 High pH (e.g., pH 8) A COOH (Protonated) Poorly Soluble B COO- (Deprotonated) More Soluble A->B Increase pH > pKa B->A Decrease pH < pKa

Caption: The effect of pH on the ionization and solubility of 3-(oxazol-4-yl)benzoic acid.

References

  • Testa, B., & Carrupt, P. A. (2000). Lipophilicity and related molecular properties as determinants of pharmacokinetic behavior. CHIMIA, 54(11), 672-677.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5655.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 8). Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubChem. (n.d.). 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in Suzuki coupling of oxazole halides

Status: Operational Ticket Queue: High Priority Subject: Minimizing Side Reactions in Heterocyclic Cross-Coupling Executive Summary: The Oxazole Challenge Welcome to the Oxazole Coupling Support Center. If you are here,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Queue: High Priority Subject: Minimizing Side Reactions in Heterocyclic Cross-Coupling

Executive Summary: The Oxazole Challenge

Welcome to the Oxazole Coupling Support Center. If you are here, you are likely experiencing low yields, black precipitates, or "clean" conversion to the wrong product.[1]

The Core Problem: Oxazoles are chemically schizophrenic during Suzuki coupling.

  • Lewis Basicity: The nitrogen atom (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is a soft donor that binds irreversibly to Palladium, poisoning your catalyst.
    
  • Ring Instability: The C2 position is highly electrophilic and acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Under standard basic Suzuki conditions, the ring often opens (hydrolysis) or rearranges before coupling occurs.[1]
    
  • Protodehalogenation: Electron-deficient oxazole halides are prone to losing the halogen atom entirely, replaced by hydrogen, especially in alcoholic solvents.[1]

This guide provides modular troubleshooting to isolate and eliminate these pathways.

Troubleshooting Modules
Module A: The "Missing Halide" (Protodehalogenation)
  • Symptom: Mass spec shows

    
     (where X is your halide). The starting material is consumed, but the desired product is absent.
    
  • Diagnosis: Your catalyst formed a Palladium-Hydride (Pd-H) species instead of transmetalating. This usually happens via

    
    -hydride elimination from the solvent (alcohols) or the ligand.
    
  • The Fix:

    • Solvent Switch: STOP using Methanol, Ethanol, or Isopropanol.[1] Switch to Toluene , 1,4-Dioxane , or THF .[1]

    • Base Control: Avoid alkoxide bases (NaOMe, NaOEt) which act as hydride sources.[1] Use

      
        or 
      
      
      
      .
    • Catalyst Upgrade: Use bulky, electron-rich ligands (e.g., XPhos , SPhos ) that accelerate reductive elimination over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -hydride elimination.
      
Module B: The "Broken Ring" (Ring Opening/Hydrolysis)
  • Symptom: Complex NMR mixture; loss of aromatic oxazole signals; appearance of acyclic amide/formamide peaks.[1]

  • Diagnosis: Nucleophilic attack at the C2 or C5 position by the base (usually

    
     or 
    
    
    
    ).
  • The Fix:

    • Water Management: While Suzuki requires some water for boronate activation, excess water with strong base generates destructive hydroxide.[1] Use anhydrous conditions with CsF (Cesium Fluoride) or TMSOK (Potassium trimethylsilanolate) as the activator.[1]

    • Steric Protection: If coupling at C4/C5, a substituent at C2 stabilizes the ring.[1] If coupling at C2, this path is unavoidable without mild bases.[1]

    • MIDA Boronates: Switch from boronic acids to MIDA boronates to slow-release the nucleophile, keeping the basicity of the solution low.

Module C: The "Lazy Catalyst" (Coordination Poisoning)
  • Symptom: Reaction stalls at <20% conversion.[1] No black Pd precipitate (catalyst remains soluble but inactive).[1]

  • Diagnosis: The oxazole nitrogen has displaced the phosphine ligand, forming a stable, unreactive ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     complex.
    
  • The Fix:

    • Ligand Overload: Increase the Ligand:Metal ratio to 2:1 or 3:1 .

    • Precatalysts: Do not generate Pd(0) in situ from Pd(OAc)2. Use Pd-G3 or Pd-G4 precatalysts (Buchwald generation) which contain a pre-ligated active species.

Visualizing the Failure Pathways

The following diagram illustrates the decision logic for diagnosing your specific failure mode.

OxazoleTroubleshooting Start Experiment Result: Low Yield / Failed Reaction CheckMS Check LC-MS / NMR for Byproducts Start->CheckMS IsDehalo Mass = [M - Halide + H]? CheckMS->IsDehalo IsRingOpen Loss of Aromaticity? Complex Mixture? IsDehalo->IsRingOpen No Sol_Dehalo ISSUE: Protodehalogenation FIX: Remove Alcohols, Use Toluene, Switch to SPhos/XPhos IsDehalo->Sol_Dehalo Yes IsStalled Reaction Stalled? Start Material Remaining? IsRingOpen->IsStalled No Sol_Ring ISSUE: Nucleophilic Ring Opening FIX: Use Anhydrous CsF or K3PO4 Avoid Hydroxide Bases IsRingOpen->Sol_Ring Yes Sol_Poison ISSUE: Catalyst Poisoning (N-Coordination) FIX: Use Buchwald G3/G4 Precatalysts Increase Ligand Ratio IsStalled->Sol_Poison Yes

Figure 1: Diagnostic logic tree for identifying the root cause of oxazole coupling failure.

Standardized Protocols

Do not rely on generic "Suzuki conditions." Use these optimized protocols specifically designed for sensitive heterocycles.

Protocol A: The "Golden Standard" (General Purpose)

Best for: 4-halo and 5-halo oxazoles, and stable 2-substituted oxazoles.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Catalyst XPhos Pd G4 0.02 (2 mol%)Ensures rapid oxidative addition.
Ligand XPhos 0.02 (2 mol%)Add extra free ligand to prevent N-poisoning.[1]
Base ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(0.5 M aq)
2.0Mild base; phosphate buffers pH.
Solvent THF or 1,4-Dioxane N/ADegassed.[1] Avoid alcohols.
Temp 60 °C N/AStart low. Only go to 100°C if necessary.

Procedure:

  • Charge vial with Halo-Oxazole (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2 mol%).[1]

  • Evacuate and backfill with Argon (x3).[1]

  • Add degassed Solvent (0.2 M concentration) and Base solution.

  • Stir at 60 °C for 2-4 hours. Monitor by LC-MS.[1][4]

Protocol B: The "Anhydrous" (For Unstable Rings)

Best for: 2-halooxazoles or substrates prone to hydrolysis.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Catalyst Pd(OAc)2 + SPhos 0.05 / 0.101:2 ratio. SPhos is excellent for heterocycles.[1]
Base CsF (Cesium Fluoride)2.5Anhydrous activation of boronate.[1]
Solvent Toluene N/AStrictly anhydrous.[1]
Temp 80 °C N/AHigher temp needed for anhydrous activation.[1]
Frequently Asked Questions (FAQ)

Q: Why is my 2-chlorooxazole not reacting, even with XPhos? A: 2-Chlorooxazoles are notoriously sluggish due to the strength of the C-Cl bond and the electron-rich nature of the ring adjacent to the oxygen.

  • Fix: Switch to 2-Bromooxazole or 2-Iodooxazole . If you must use the chloride, switch to an N-Heterocyclic Carbene (NHC) ligand like Pd-PEPPSI-IPr , which exerts greater steric pressure to force oxidative addition.[1]

Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate ring opening (hydrolysis) exponentially.[1] If using Protocol A (aqueous), keep temps <80°C. If using Protocol B (anhydrous), microwave is safer.[1]

Q: My boronic acid is a heteroaryl (pyridine/furan). Does this change things? A: Yes. Heteroaryl boronic acids are prone to rapid protodeboronation (losing the boron group).[1]

  • Fix: Use MIDA boronates or Potassium Trifluoroborates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) . These release the active boronic acid slowly, keeping the concentration of the unstable species low.[1]
    
References
  • Mechanistic Insight on Dehalogenation

    • BenchChem Technical Support.[1][4] "How to avoid dehalogenation side reactions in Suzuki coupling." (2025).[4]

  • Ligand Selection for Heterocycles

    • Yoneda Labs.[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide."[1]

  • Catalyst Poisoning & N-Heterocycles

    • National Institutes of Health (NIH).[1] "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate."[1][11]

  • Oxazole Ring Stability

    • Organic Chemistry Portal.[1] "Synthesis of 1,3-oxazoles."[1][8] (Summarizes ring opening risks).

  • General Suzuki Mechanism & Optimization

    • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." (2024).[1][12]

Sources

Troubleshooting

Recrystallization solvents for high-purity 3-(oxazol-4-yl)benzoic acid

Welcome to the technical support guide for the purification of 3-(oxazol-4-yl)benzoic acid via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(oxazol-4-yl)benzoic acid via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible purification system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 3-(oxazol-4-yl)benzoic acid?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][2] As this solution slowly cools, the solubility of the desired compound decreases, causing it to form highly organized, pure crystals.[3][4] The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cooled solvent (the mother liquor).[3] The final step involves separating the pure crystals from the mother liquor by filtration.

For 3-(oxazol-4-yl)benzoic acid, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This large solubility differential is the key to achieving a high recovery of pure material.

Q2: How do I select an appropriate recrystallization solvent for 3-(oxazol-4-yl)benzoic acid?

Solvent selection is the most critical step and often involves some trial and error.[1] The selection process is guided by the chemical structure of 3-(oxazol-4-yl)benzoic acid, which contains a polar carboxylic acid group and a moderately polar oxazole ring attached to a benzene ring.

Key Principles for Solvent Selection:

  • Solubility Profile: The compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent.[5]

  • "Like Dissolves Like": Solvents with similar functional groups or polarity to the compound are often good solubilizers.[6] For our target molecule, polar protic solvents (like alcohols or water) or polar aprotic solvents could be effective.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" (melting before dissolving).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.

A common starting point for benzoic acid and its derivatives is water, due to the high solubility of benzoic acid in hot water versus cold water.[3][5] However, the presence of the larger oxazole substituent may decrease its solubility in water alone, making aqueous alcohol mixtures (e.g., ethanol/water) excellent candidates.

Q3: When should I use a single-solvent versus a mixed-solvent system?

A single-solvent system is preferred for its simplicity when you can find a solvent that provides the ideal solubility curve (sparingly soluble when cold, very soluble when hot).[1] Water is an excellent single-solvent for benzoic acid itself.[5]

A mixed-solvent system (or two-solvent system) is employed when no single solvent meets these criteria. This technique is useful if your compound is highly soluble in one solvent (the "soluble solvent") even at room temperature, and poorly soluble in another (the "insoluble solvent" or "anti-solvent"). The two solvents must be miscible with each other. A common example is an ethanol/water mixture.[1]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-(oxazol-4-yl)benzoic acid.

Problem 1: The compound will not dissolve, even in a large volume of boiling solvent.

  • Probable Cause: The chosen solvent is not powerful enough to dissolve the compound. The polarity of the solvent may be mismatched with the highly crystalline, polar nature of the target molecule.

  • Solution:

    • Re-evaluate Solvent Choice: You have likely selected a solvent that is too nonpolar. Refer to the solvent selection table below and choose a more polar option. For example, if you are using toluene and seeing no dissolution, switch to ethanol or an ethanol/water mixture.

    • Consider a Mixed-Solvent System: If the compound is completely insoluble in a solvent like water, but you know it is very soluble in a solvent like ethanol, you can use a mixed-solvent approach. Dissolve the compound in the minimum amount of hot ethanol (the "soluble solvent") and then slowly add hot water (the "insoluble solvent") until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of hot ethanol to redissolve the precipitate before cooling.[6]

Problem 2: No crystals form after the hot solution is cooled.

  • Probable Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility limit, but crystallization has not been initiated.

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[3][7] The microscopic glass fragments serve as nucleation sites for crystal growth.

    • Seed Crystals: Add a tiny crystal of the crude or pure 3-(oxazol-4-yl)benzoic acid to the solution.[7][8] This provides a template for further crystal formation.

    • Flash Cooling: Briefly cool the flask in an ice-salt or dry ice/acetone bath to induce rapid crystal formation at the bottom, which can then act as seed crystals upon returning to a slower cooling process.[7]

  • Probable Cause 2: Too Much Solvent Was Used. If an excessive amount of solvent was added, the solution may not be saturated enough for crystals to form even upon cooling.[9]

  • Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent.[8] Continue until you observe cloudiness in the hot solution, then add a few drops of fresh solvent to clarify it before allowing it to cool again.

Problem 3: The compound separates as an "oil" instead of crystals.

  • Probable Cause 1: Solution is Supersaturated Above Compound's Melting Point. The compound is coming out of solution at a temperature above its melting point. This often happens when the boiling point of the solvent is too high or if the solution is cooled too rapidly.

  • Solution 1: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.[3] If it persists, add slightly more solvent before reheating and cooling.

  • Probable Cause 2: Impurities Depressing the Melting Point. High levels of impurities can lower the melting point of the solid, causing it to liquefy.

  • Solution 2:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Pre-Purification: If impurities are significant, consider a preliminary purification step (e.g., activated charcoal treatment to remove colored impurities) before recrystallization.

Problem 4: The recovered yield is very low.

  • Probable Cause 1: Too Much Solvent Added. As discussed above, excess solvent will keep more of your product dissolved in the mother liquor.[9]

  • Solution 1: Use the minimum amount of hot solvent required for complete dissolution. After filtering the first crop of crystals, you can try to concentrate the mother liquor by boiling off some solvent and cooling again to recover a second, though likely less pure, crop.

  • Probable Cause 2: Premature Crystallization. The compound may have crystallized in the filter funnel during a hot filtration step (if performed).[7]

  • Solution 2: Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before filtering the hot solution. Using a stemless funnel can also prevent clogging.[7]

  • Probable Cause 3: Incomplete Crystallization. The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Solution 3: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]

Data & Protocols

Table 1: Potential Screening Solvents for 3-(oxazol-4-yl)benzoic acid
Solvent SystemBoiling Point (°C)Rationale & SuitabilityPotential Issues
Water 100Excellent for the benzoic acid moiety; highly polar, inexpensive, and non-flammable. Benzoic acid has a steep solubility curve in water.[5]The oxazole ring and larger organic structure may significantly reduce solubility, even in hot water, requiring large volumes.
Ethanol/Water 78-100Highly Recommended. A versatile mixed-solvent system. Ethanol solubilizes the organic structure, while water acts as an anti-solvent to decrease solubility upon cooling.[1]The optimal ratio must be determined experimentally. Adding too much water too quickly can cause the product to "oil out."
Ethanol 78Good general solvent for polar organic molecules.May be too good a solvent, leading to high solubility even at room temperature and thus a low recovery yield.
Isopropanol 82Similar properties to ethanol, but slightly less polar. Has been used in syntheses of oxazole derivatives.[10]May also be too strong a solvent, requiring the addition of an anti-solvent like water or hexane.
Acetic Acid/Water 100-118Acetic acid is an excellent solvent for carboxylic acids. Often used for purifying similar aromatic acids.[1]Difficult to remove residual acetic acid from the final product; requires extensive drying.
Acetonitrile 82A polar aprotic solvent that shows good solubility for benzoic acid derivatives with increasing temperature.[11]Can be a good alternative if protic solvents are not ideal.
Diagram: Troubleshooting Workflow for Lack of Crystallization

This diagram outlines the logical steps to take when crystals fail to form upon cooling a saturated solution.

G start Hot, clear solution is cooled. No crystals form. check_cloudy Is the solution clear or cloudy? start->check_cloudy cloudy Solution is cloudy/opalescent. check_cloudy->cloudy Cloudy clear Solution is completely clear. check_cloudy->clear Clear scratch Induce nucleation: 1. Scratch side of flask with glass rod. 2. Add a seed crystal. cloudy->scratch check_solvent Probable Cause: Too much solvent was used. clear->check_solvent boil_off Reduce solvent volume: 1. Reheat solution to a gentle boil. 2. Evaporate ~10-20% of the solvent. 3. Allow to cool again slowly. check_solvent->boil_off re_induce Attempt to induce nucleation again (scratch/seed). boil_off->re_induce

Caption: Decision tree for inducing crystallization.

Experimental Protocol 1: Single-Solvent Recrystallization (Example: Water)
  • Preparation: Place approximately 1.0 g of crude 3-(oxazol-4-yl)benzoic acid into a 50 mL Erlenmeyer flask with a stir bar. In a separate beaker, bring about 30-40 mL of deionized water to a boil on a hot plate.

  • Dissolution: Add the boiling water to the flask containing the crude solid in small portions (e.g., 2-3 mL at a time), while stirring and heating the flask.[3] Continue adding the minimum amount of hot water until the solid just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop.[3] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual mother liquor.[12]

  • Drying: Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Experimental Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)
  • Preparation: Place 1.0 g of crude 3-(oxazol-4-yl)benzoic acid into a 50 mL Erlenmeyer flask.

  • Dissolution: Heat the flask on a hot plate and add the "soluble solvent" (ethanol) dropwise until the solid just dissolves at the boiling point.

  • Saturation: While keeping the solution hot, add the "insoluble solvent" (water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "soluble solvent" (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the two solvents (in the approximate final ratio).

  • Drying: Dry the purified crystals completely to remove all traces of the solvents.

References
  • NotEvans. (2017). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Wikipedia. (2024). Benzoic acid. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. [Link]

  • Bustillo, K. L. (2020). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Zhang, C., et al. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Liquids. [Link]

  • Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin. [Link]

  • Mohammed, S. A., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Taylor, M. S. (2009). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters. [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions. [Link]

  • Uivarosi, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]

  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Slideshare. (n.d.). Oxazole - Synthesis, Reactions, and Medicinal uses. [Link]

  • Vedejs, E., & Lu, S. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry. [Link]

  • Bhattacharya, J., et al. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research. [Link]

  • Muriqi, F., et al. (2022). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2020). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

  • Reddit. (2012). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR Differentiation of Oxazol-4-yl vs. Oxazol-5-yl Isomers: A Technical Guide

Topic: C NMR Characterization of Oxazol-4-yl vs. Oxazol-5-yl Isomers Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry and heterocycle synthesis, distinguishing between 4-substituted and 5-s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Characterization of Oxazol-4-yl vs. Oxazol-5-yl Isomers
Content Type:  Publish Comparison Guide

Executive Summary

In medicinal chemistry and heterocycle synthesis, distinguishing between 4-substituted and 5-substituted oxazoles (specifically 2,4- vs. 2,5-disubstituted regioisomers) is a critical structural elucidation challenge. While


H NMR provides some insight, it is often ambiguous due to solvent-dependent shifts. 

C NMR, specifically the measurement of direct heteronuclear coupling constants (

), is the definitive "gold standard" for assignment.

This guide provides a rigorous, self-validating protocol for distinguishing these isomers based on electronic environments, coupling constants, and 2D NMR correlations.

Mechanistic Basis of Differentiation

The differentiation relies on the distinct electronic environments of the oxazole ring carbons (C2, C4, and C5). The heteroatoms create a specific polarization pattern that dictates chemical shifts and coupling constants.

Electronic Polarization
  • Oxygen (Position 1): Highly electronegative. It strongly deshields the adjacent C2 and C5 carbons, shifting them downfield.

  • Nitrogen (Position 3): Less electronegative than oxygen but part of the

    
    -system.
    
  • C4 Position: Located between the nitrogen and the carbon backbone, it is the most shielded (upfield) carbon in the ring.

  • C5 Position: Directly adjacent to oxygen, making it significantly more deshielded (downfield) than C4.

The "Gold Standard": Coupling Constants

The hybridization and electronegativity effects result in distinct one-bond C-H coupling constants. This is the most reliable metric for differentiation when a ring proton is present.

  • C2-H:

    
     230 Hz (Proton between N and O; highest s-character).
    
  • C5-H:

    
     208 Hz (Adjacent to O).
    
  • C4-H:

    
     190 Hz (Adjacent to N; lowest value).
    

Comparative Analysis: 2,4- vs. 2,5-Disubstituted Oxazoles

The following data assumes a standard 2,4- or 2,5-disubstituted oxazole (e.g., 2-phenyl-4-alkyloxazole vs. 2-phenyl-5-alkyloxazole).

Table 1: Diagnostic C NMR Parameters[1][2]
FeatureOxazol-4-yl Isomer (2,5-disubstituted)Oxazol-5-yl Isomer (2,4-disubstituted)Differentiation Logic
Proton Location Proton is at C4 Proton is at C5 Determine which carbon holds the proton (HSQC).
Ring Carbon Shift (

)
C4-H:

125 – 129 ppm
C5-H:

133 – 138 ppm
C5 is inherently downfield of C4 due to oxygen proximity.
Coupling Constant (

)

190 – 195 Hz

205 – 210 Hz
Definitive. C5-H coupling is always larger than C4-H.
Substituent Carbon (

)
C5-R:

148 – 155 ppm
C4-R:

138 – 145 ppm
Quaternary carbons follow the same trend (C5 > C4).
HMBC Correlation Substituent protons correlate to C5 (quat) and C4 (CH).Substituent protons correlate to C4 (quat) and C5 (CH).Use to trace connectivity from the side chain.

Note: Chemical shift values (


) can vary by 

5 ppm depending on the exact nature of the substituents (aryl vs. alkyl) and solvent (CDCl

vs. DMSO-

), but the relative order (C5 > C4) and coupling constants (

) remain constant.

Diagnostic Workflow

This decision tree outlines the logical steps to assign regiochemistry using standard NMR experiments.

Diagram 1: Regioisomer Assignment Decision Tree

Oxazole_Assignment Start Start: Purified Oxazole Isomer H_NMR Step 1: Run 1H NMR Identify Ring Singlet Start->H_NMR Proton_Present Is there a ring proton? H_NMR->Proton_Present Gated_Decouple Step 2: Run Gated Decoupled 13C OR 1H-Coupled HSQC Proton_Present->Gated_Decouple Yes HMBC_Path Step 2 (Alt): Run HMBC Focus on Substituent Alpha-Protons Proton_Present->HMBC_Path No (Trisubstituted) Measure_J Measure 1J(C-H) of Ring Carbon Gated_Decouple->Measure_J J_Value_Check Check J Value Measure_J->J_Value_Check Result_25 J ≈ 190-195 Hz (Proton is at C4) Isomer: 2,5-Disubstituted J_Value_Check->Result_25 < 200 Hz Result_24 J ≈ 205-210 Hz (Proton is at C5) Isomer: 2,4-Disubstituted J_Value_Check->Result_24 > 200 Hz Analyze_Corr Analyze Correlations to Ring Carbons HMBC_Path->Analyze_Corr Corr_Logic Substituent protons see C5 (downfield, ~150ppm)? Analyze_Corr->Corr_Logic Result_Full_25 Yes: Substituent is at C5 Isomer: 2,5-Disubstituted Corr_Logic->Result_Full_25 Yes Result_Full_24 No: Substituent is at C4 Isomer: 2,4-Disubstituted Corr_Logic->Result_Full_24 No

Caption: Logical workflow for distinguishing oxazole regioisomers using coupling constants (primary path) and HMBC (secondary path).

Experimental Protocols

Protocol A: Measuring (The Definitive Method)

This protocol avoids the need for complex 2D interpretation by measuring the physical coupling constant directly.

  • Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCl

    
     (or DMSO-
    
    
    
    ).
  • Instrument Setup:

    • Select the 1D

      
      C  experiment.
      
    • Disable Proton Decoupling: Set the decoupling mode to "Gated Decoupling" (or simply turn off the decoupler during acquisition, dm='nn' in Varian/Agilent, zg without decoupling in Bruker).

    • Acquisition Time (AQ): Increase to >1.0 second to ensure high resolution.

    • Scans: You will need 2-4x more scans than a standard decoupled

      
      C spectra because the signal is split into doublets (reducing S/N).
      
  • Processing:

    • Apply no line broadening (LB = 0) or slight gaussian multiplication.

    • Identify the ring carbon doublet (typically 125–140 ppm).[1]

    • Measure the distance between the two peaks of the doublet in Hz.

  • Interpretation:

Protocol B: HMBC Correlation (For Verification or Trisubstituted Systems)

If the oxazole is fully substituted (no ring protons), you must rely on Long-Range Heteronuclear Correlation (HMBC).

  • Experiment: Standard Gradient HMBC.

  • Optimization: Set long-range coupling delay (

    
    ) to 8 Hz (approx 60-65 ms).
    
  • Analysis:

    • Locate the protons of the substituent attached to the oxazole ring (e.g., the

      
      -CH
      
      
      
      or aromatic ortho-protons).
    • Observe which oxazole ring carbons they correlate with.[2]

    • 2,5-Disubstituted: The substituent is at C5.[3] Its protons will show a strong

      
       correlation to C5  (the downfield quaternary carbon, ~150 ppm) and a 
      
      
      
      correlation to C4 (the upfield carbon, ~128 ppm).
    • 2,4-Disubstituted: The substituent is at C4.[2] Its protons will show a strong

      
       correlation to C4  (the upfield quaternary carbon, ~140 ppm) and a 
      
      
      
      correlation to C5 (the downfield carbon, ~138 ppm).
Diagram 2: HMBC Correlation Logic

HMBC_Logic cluster_0 2,5-Disubstituted Isomer (Substituent at C5) cluster_1 2,4-Disubstituted Isomer (Substituent at C4) Subst_Protons_A Substituent Protons C5_A C5 (Quat) ~150 ppm Subst_Protons_A->C5_A 2-bond (Strong) C4_A C4 (CH) ~126 ppm Subst_Protons_A->C4_A 3-bond (Weak) Subst_Protons_B Substituent Protons C4_B C4 (Quat) ~140 ppm Subst_Protons_B->C4_B 2-bond (Strong) C5_B C5 (CH) ~135 ppm Subst_Protons_B->C5_B 3-bond (Weak)

Caption: Visualization of HMBC connectivity paths. Note the chemical shift difference of the target carbons.

References

  • Bowie, J. H., et al. "Electron Impact Studies. XVIII. The Mass Spectra of Substituted Oxazoles." Australian Journal of Chemistry, vol. 20, no. 11, 1967, pp. 2429-2439. (Foundational data on oxazole structure).

  • Hinchliffe, A., et al. "The structure and properties of oxazole and isoxazole." Spectrochimica Acta Part A: Molecular Spectroscopy, vol. 38, no. 12, 1982. (Detailed theoretical and experimental coupling constants).

  • Vlahakis, J. Z., et al. "Regioselective synthesis of 2,4-disubstituted oxazoles." Journal of Organic Chemistry, vol. 20, 2005. (Application of NMR for regioisomer confirmation in synthesis).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (General reference for C-H coupling constant ranges in heterocycles).

Sources

Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Conjugated Oxazole-Benzoic Acid Systems

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of conjugated oxazole-benzoic acid systems. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of conjugated oxazole-benzoic acid systems. We will explore how structural modifications influence their electronic properties, supported by experimental data and detailed protocols. This document is designed to be a practical resource for chemists and pharmacologists working on the synthesis and characterization of novel molecular entities.

Introduction: The Significance of Oxazole-Benzoic Acid Scaffolds

Conjugated systems containing oxazole and benzoic acid moieties are of significant interest in medicinal chemistry and materials science.[1][2] The oxazole ring is a versatile heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] When conjugated with a benzoic acid unit, these systems can exhibit intriguing photophysical properties and serve as key building blocks for fluorescent probes, molecular sensors, and potential therapeutic agents. Understanding how the molecular architecture affects the UV-Vis absorption is crucial for the rational design of compounds with desired optical and electronic characteristics.

The absorption of UV-Vis light by these molecules corresponds to the excitation of an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). In conjugated systems, this energy gap is highly sensitive to the extent of π-electron delocalization and the presence of electron-donating or electron-withdrawing groups.[3][4]

General Molecular Structure & Key Components

The fundamental structure of the systems under discussion consists of an oxazole ring linked to a benzoic acid ring through a conjugated system. The specific points of attachment and the nature of any linking groups can vary, as can the substituents on either ring. These variations are the primary tools for tuning the molecule's absorption properties.

G cluster_0 Conjugated Oxazole-Benzoic Acid System cluster_1 Key Influencing Factors Oxazole Oxazole Ring (Positions C2, C4, C5) Linker Conjugated Linker (e.g., Phenyl, Ethenyl) Oxazole->Linker π-conjugation BenzoicAcid Benzoic Acid Moiety (Positions ortho, meta, para) Linker->BenzoicAcid π-conjugation Substituents Substituents (R1, R2) Electron-Donating Groups (EDG) Electron-Withdrawing Groups (EWG) Substituents->Oxazole Substituents->BenzoicAcid Solvent Solvent Polarity (Solvatochromism) Solvent->Oxazole Solvent->Linker Solvent->BenzoicAcid G Start Starting Materials: 2-Acylamino Ketone Reaction Robinson-Gabriel Cyclodehydration (e.g., H₂SO₄, PPA) Start->Reaction Heat Workup Aqueous Workup (Pour onto ice, neutralize) Reaction->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Crude Solid Product Pure Oxazole Product Purify->Product Analysis Characterization: - UV-Vis Spectroscopy - NMR, Mass Spec, m.p. Product->Analysis

Caption: A typical workflow for the synthesis and characterization of conjugated oxazole systems.

Detailed Protocol 1: Synthesis of 2,5-Diphenyloxazole

The Robinson-Gabriel synthesis is a classic and reliable method for preparing 2,5-disubstituted oxazoles from 2-acylamino ketones. [5][6] Materials:

  • 2-Benzamidoacetophenone (1 equivalent)

  • Polyphosphoric acid (PPA) (10-20x weight of substrate)

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, combine 2-benzamidoacetophenone and polyphosphoric acid.

  • Heating: Heat the viscous mixture to 160°C with stirring for 2 hours. [6]Monitor the reaction progress via Thin Layer Chromatography (TLC) if feasible.

  • Workup: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the mixture onto a beaker filled with crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield pure 2,5-diphenyloxazole as crystalline solid. [6]6. Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Detailed Protocol 2: UV-Vis Spectroscopic Analysis

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched 1 cm path length quartz cuvettes.

Procedure:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., >220 nm). Common choices include ethanol, acetonitrile, chloroform, and cyclohexane.

  • Stock Solution Preparation: Accurately weigh a small amount of the purified oxazole derivative (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a stock solution (typically ~10⁻³ M).

  • Working Solution Preparation: Prepare a dilute working solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution. The final absorbance maximum should ideally be between 0.5 and 1.0 for optimal accuracy.

  • Measurement:

    • Fill one cuvette with the pure solvent to be used as a reference (blank).

    • Fill the second cuvette with the sample working solution.

    • Place both cuvettes in the spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette in both beams.

    • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The UV-Vis absorption properties of conjugated oxazole-benzoic acid systems are highly tunable through strategic chemical modifications. The introduction of electron-donating and electron-withdrawing substituents provides a powerful method for shifting the λmax, primarily by altering the HOMO-LUMO energy gap. Strong donor-acceptor "push-pull" systems exhibit the most significant red shifts and are often sensitive to solvent polarity. The experimental protocols provided herein offer a validated framework for the synthesis and reliable spectroscopic characterization of these important molecular scaffolds, enabling researchers to rationally design and evaluate new compounds for applications in drug discovery and materials science.

References

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021).
  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020).
  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.
  • Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate.
  • Experimental UV spectra of benzoic acid derivatives. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem.
  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Substituent Effects in Aromatic and Heterocyclic Compounds as Revealed by Ultraviolet Photoelectron, Electronic Absorption, and Overtone Vibrational Spectroscopy. J-Stage.
  • Synthesis and Spectroscopic Properties of 2,5-Bis(benzoazol-2-yl)pyrazines. (2025).
  • Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. ResearchGate.
  • Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives - A computational approach. (2025). ResearchGate.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (n.d.). PMC - NIH.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021).
  • One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. (2022). ACS Publications.
  • Learning from the Hantzsch synthesis. (2000).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central.
  • Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. (2023). PubMed.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed.
  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI.
  • Oxazole. Wikipedia.
  • Electronic Structure and Optical Properties of an Alternated Fluorene-Benzothiadiazole Copolymer: Interplay between Experimental and Theoretical Data. (2025). ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

3-(Oxazol-4-yl)benzoic Acid: Operational Disposal &amp; Handling Guide

Executive Summary: Immediate Action Directives Do Not: Dispose of via municipal drains or trash. This compound is an environmental toxicant and potential aquatic hazard.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives
  • Do Not: Dispose of via municipal drains or trash. This compound is an environmental toxicant and potential aquatic hazard.

  • Do Not: Mix with strong oxidizers (e.g., perchlorates, nitric acid) or strong bases in the primary waste stream. The oxazole ring is susceptible to exothermic ring cleavage and decarboxylation under extreme pH or oxidative stress.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Segregate as Solid Organic Acid (if pure) or Mixed Organic Solvent Waste (if in solution).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. 3-(Oxazol-4-yl)benzoic acid (CAS: Generic/Derivative) is a bifunctional building block containing a carboxylic acid tail and a heterocyclic oxazole core.

FeatureChemical Implication for Disposal
Benzoic Acid Moiety Acidity (pKa ~4.2): Acts as a proton donor.[1] Incompatible with cyanides (releases HCN gas) and sulfides. Soluble in aqueous base.
Oxazole Ring Thermal/Chemical Instability: The 1,3-oxazole ring is less aromatic than thiazole.[1][2][3] It is prone to hydrolytic ring opening under strong acidic conditions or vigorous oxidation, potentially releasing nitrogen oxides (NOx) during degradation.
Physical State Solid Powder: Dust explosion hazard is low but non-zero.[1] Inhalation causes respiratory tract irritation.

Safety Data Summary (Derived from Substructures):

  • GHS Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE Requirement: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. Use a powder hood for weighing.

Waste Stream Segregation Protocol

Proper segregation is the single most critical step in preventing laboratory accidents. This compound must be isolated based on its phase and solvent matrix.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic Acid."

  • Incompatibilities: Do not place in the same secondary containment as oxidizers (permanganates, nitrates).

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

The disposal path depends entirely on the solvent used during synthesis or purification.

Solvent SystemWaste Stream ClassificationProtocol
DCM, Chloroform Halogenated Organic Segregate into halogenated waste carboys.[1] Do not add strong bases (risk of carbene formation with DCM).
Methanol, Ethyl Acetate Non-Halogenated Organic Segregate into flammable solvent waste.[1]
Aqueous (Basic/Acidic) Aqueous Corrosive Neutralize to pH 6–8 before disposal if local regulations allow; otherwise, collect as "Aqueous Waste with Organic Contamination."[1]
Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of 3-(Oxazol-4-yl)benzoic acid residues.

DisposalWorkflow Start Waste Generation: 3-(Oxazol-4-yl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Is it Pure/Bulk? Solid->PureSolid Contaminated Trace (Wipes/Gloves) Solid->Contaminated SolventCheck Identify Solvent Base Liquid->SolventCheck LabPack Disposal A: Solid Waste Lab Pack (Incineration) PureSolid->LabPack Bulk DebrisBin Disposal B: Solid Hazardous Debris (Double Bagged) Contaminated->DebrisBin Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Layer SolventCheck->Aqueous HaloWaste Disposal C: Halogenated Waste Stream (High Temp Incineration) Halo->HaloWaste FuelBlend Disposal D: Fuel Blending Program (Energy Recovery) NonHalo->FuelBlend Neutralize Disposal E: Neutralize (pH 6-8) then Aqueous Waste Aqueous->Neutralize

Figure 1: Decision logic for segregating 3-(Oxazol-4-yl)benzoic acid waste streams to ensure regulatory compliance and safety.[1]

Spill Response & Neutralization Protocol

In the event of a benchtop spill, follow this "Self-Validating" cleanup procedure.

Pre-requisites:

  • Spill Kit (Universal absorbent pads).

  • Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.

  • pH Paper.

Step-by-Step:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Ensure double nitrile gloves and safety goggles are worn.

  • Contain: If liquid, dike the spill with absorbent socks.

  • Neutralize (The Critical Step):

    • Why: The benzoic acid moiety is acidic. Direct absorption of acid can degrade waste bags.

    • Action: Sprinkle Sodium Bicarbonate powder over the spill from the outside in.

    • Validation: Watch for bubbling (

      
       evolution). Continue adding bicarbonate until bubbling ceases.
      
    • Test: Wet a strip of pH paper and touch the slurry. It should read pH 6–8.

  • Collect: Scoop the neutralized slurry into a hazardous waste bag. Label as "Debris contaminated with neutralized organic acid."

  • Clean: Wipe the surface with water and detergent.

Regulatory Framework (RCRA & EPA)

While 3-(Oxazol-4-yl)benzoic acid does not have a specific "P" or "U" list code, it falls under the following regulatory definitions based on its characteristics:

CodeClassificationReason for Application
D001 IgnitableOnly applies if dissolved in flammable solvents (Flash point <60°C).[1]
D002 CorrosiveOnly applies if aqueous solution pH < 2.[1]
None Non-Regulated SolidIf pure solid.[1] However, Best Practice dictates treating as hazardous chemical waste due to aquatic toxicity potential of aromatics.

Transportation (DOT):

  • Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-(Oxazol-4-yl)benzoic acid).

  • Hazard Class: 8 (Corrosive).

  • Packing Group: III (Minor Danger).

  • Note: Classification depends heavily on purity and quantity. Consult your EHS officer before shipping.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary: Benzoic Acid (CAS 65-85-0). Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). Compound Summary: Oxazole (CAS 288-42-6). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Management Guidelines. (General Organic Acid Protocols). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.